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  • Product: 4-(Benzyloxy)-1-chloro-2-nitrobenzene
  • CAS: 79035-13-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(Benzyloxy)-1-chloro-2-nitrobenzene: Synthesis, Characterization, and Applications

Abstract This technical guide provides a comprehensive overview of 4-(Benzyloxy)-1-chloro-2-nitrobenzene, a key intermediate in synthetic organic and medicinal chemistry. The document delves into its chemical and physica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-1-chloro-2-nitrobenzene, a key intermediate in synthetic organic and medicinal chemistry. The document delves into its chemical and physical properties, offers a detailed, field-proven synthesis protocol with mechanistic insights, and outlines standard analytical techniques for its characterization. Furthermore, this guide explores its applications, particularly in the context of drug discovery and development, and addresses critical safety and handling considerations. This paper is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this versatile chemical building block.

Introduction and Core Properties

4-(Benzyloxy)-1-chloro-2-nitrobenzene is a polysubstituted aromatic compound with the Chemical Abstracts Service (CAS) number 79035-13-5 .[1] Its molecular structure, featuring a benzyloxy ether, a chloro group, and a nitro group on a benzene ring, makes it a highly versatile intermediate for the synthesis of more complex molecules.[1] The interplay of these functional groups, with their distinct electronic and steric properties, governs the reactivity and utility of the molecule, particularly in the construction of pharmaceutical and agrochemical agents.[1]

The benzyloxy group acts as a protecting group for a phenol, which can be selectively removed under specific conditions. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amine, providing a key functional handle for further elaboration.[1][2] The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents.[1]

Chemical and Physical Data

A summary of the key chemical and physical properties of 4-(Benzyloxy)-1-chloro-2-nitrobenzene is presented in Table 1.

PropertyValueSource
CAS Number 79035-13-5[1]
Molecular Formula C₁₃H₁₀ClNO₃[1]
Molecular Weight 263.68 g/mol [1]
Appearance Light yellow crystalline solid (typical)[3]
InChI Key KVBJIVDDLMDAPB-UHFFFAOYSA-N[1]
Molecular Structure

The structure of 4-(Benzyloxy)-1-chloro-2-nitrobenzene is depicted in the following diagram.

Caption: Chemical structure of 4-(Benzyloxy)-1-chloro-2-nitrobenzene.

Synthesis Protocol and Mechanistic Insights

The synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene is typically achieved through a two-step process commencing from 4-nitrophenol. This method involves the protection of the hydroxyl group via a Williamson ether synthesis, followed by a regioselective chlorination of the activated aromatic ring.[1]

Step 1: Synthesis of 1-(Benzyloxy)-4-nitrobenzene

The initial step involves the reaction of 4-nitrophenol with benzyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetone or acetonitrile. This is a classic Williamson ether synthesis. The phenoxide ion, generated in situ by the deprotonation of 4-nitrophenol by the base, acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the desired ether.

Protocol:

  • To a solution of 4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield 1-(benzyloxy)-4-nitrobenzene as a solid.

Step 2: Regioselective Chlorination of 1-(Benzyloxy)-4-nitrobenzene

The second step is the electrophilic aromatic substitution (chlorination) of the intermediate, 1-(benzyloxy)-4-nitrobenzene. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The benzyloxy group is an activating, ortho, para-director, while the nitro group is a deactivating, meta-director.[1] The powerful activating effect of the benzyloxy group directs the incoming electrophile (chloronium ion) to the positions ortho to it (C2 and C6). Due to steric hindrance from the bulky benzyloxy group, substitution at the C2 position is favored.

Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in a suitable solvent like dichloromethane or chloroform.[1]

Protocol:

  • Dissolve 1-(benzyloxy)-4-nitrobenzene (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add sulfuryl chloride (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 4-(Benzyloxy)-1-chloro-2-nitrobenzene.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-Nitrophenol Step1 Williamson Ether Synthesis (Benzyl bromide, K₂CO₃, Acetone) Start->Step1 Intermediate 1-(Benzyloxy)-4-nitrobenzene Step1->Intermediate Step2 Regioselective Chlorination (SO₂Cl₂, Dichloromethane) Intermediate->Step2 Product 4-(Benzyloxy)-1-chloro-2-nitrobenzene Step2->Product

Caption: Two-step synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene.

Analytical Characterization

The structural elucidation and purity assessment of 4-(Benzyloxy)-1-chloro-2-nitrobenzene are routinely performed using standard spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the target molecule.[1]

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of both the substituted benzene ring and the benzyl group, as well as a singlet for the benzylic methylene protons. The coupling patterns and chemical shifts of the aromatic protons provide definitive information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of the carbons attached to the electron-withdrawing nitro and chloro groups will be downfield, while the carbon attached to the benzyloxy group will be upfield relative to unsubstituted benzene.

¹H NMR (CDCl₃, 400 MHz) - Predicted Chemical Shifts (δ, ppm) ¹³C NMR (CDCl₃, 100 MHz) - Predicted Chemical Shifts (δ, ppm)
7.95 (d, 1H)155.0 (C-O)
7.55 (dd, 1H)140.5 (C-NO₂)
7.40-7.30 (m, 5H)135.5 (Ar-C)
7.10 (d, 1H)129.0-127.0 (Ar-C)
5.20 (s, 2H)125.0 (C-Cl)
115.0 (Ar-C)
71.0 (O-CH₂)

Note: These are predicted values and may vary slightly from experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
Nitro (N-O stretch)1530-1500 (asymmetric), 1360-1330 (symmetric)
C-O-C (ether stretch)1250-1200
C-Cl (stretch)800-600
Aromatic C-H (stretch)3100-3000
Aromatic C=C (stretch)1600-1450
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 263.68 g/mol . The isotopic pattern of the molecular ion peak will reveal the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Analytical Workflow

Analytical_Workflow Sample Synthesized Product TLC TLC Analysis (Purity Check) Sample->TLC Purification Column Chromatography / Recrystallization TLC->Purification Characterization Structural Characterization Purification->Characterization NMR ¹H and ¹³C NMR Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS

Sources

Exploratory

4-(Benzyloxy)-1-chloro-2-nitrobenzene molecular structure

This technical guide details the molecular structure, synthesis, and application of 4-(Benzyloxy)-1-chloro-2-nitrobenzene (CAS 79035-13-5), a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs).[1...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the molecular structure, synthesis, and application of 4-(Benzyloxy)-1-chloro-2-nitrobenzene (CAS 79035-13-5), a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs).[1]

Structural Analysis, Synthesis, and Applications in Kinase Inhibitor Design[1]

Executive Summary

4-(Benzyloxy)-1-chloro-2-nitrobenzene is a trisubstituted aromatic building block characterized by a specific 1,2,4-substitution pattern.[1] It serves as a pivotal intermediate in medicinal chemistry, particularly in the development of EGFR (Epidermal Growth Factor Receptor) and HER2 inhibitors.[2] Structurally, it is the direct precursor to 3-chloro-4-(benzyloxy)aniline , a pharmacophore found in the chemical lineage of drugs like Lapatinib (Tykerb) .[1]

This guide analyzes the compound's physicochemical properties, validates the optimal synthetic route via Williamson etherification, and explores its reactivity profile, specifically the orthogonality between the nitro-reduction and chloro-displacement pathways.[1][2]

Chemical Identity & Physicochemical Properties

PropertyData
IUPAC Name 4-(Benzyloxy)-1-chloro-2-nitrobenzene
Common Synonyms 4-Chloro-3-nitrophenyl benzyl ether; 1-(Benzyloxy)-4-chloro-3-nitrobenzene
CAS Registry Number 79035-13-5
Molecular Formula C₁₃H₁₀ClNO₃
Molecular Weight 263.68 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Melting Point Predicted:[1][3][4] 90–110 °C (Based on isomeric data [1])
Key Functional Groups Nitro (-NO₂), Chloro (-Cl), Benzyl Ether (-OBn)

Structural Analysis & Electronic Properties

The molecule features a benzene core with three distinct substituents that create a unique electronic push-pull system.[1]

Substituent Effects
  • 1-Chloro (Cl): Weakly deactivating (inductive withdrawal) but ortho/para directing. Positioned ortho to the nitro group.

  • 2-Nitro (NO₂): Strongly electron-withdrawing (resonance and induction).[1] It activates the adjacent C-Cl bond towards Nucleophilic Aromatic Substitution (S_NAr), although this effect is tempered by the alkoxy group.[2]

  • 4-Benzyloxy (OBn): Strongly electron-donating via resonance.[1] This group increases electron density in the ring, particularly at the positions ortho and para to itself.[2]

Steric & Conformational Dynamics

The bulky benzyloxy group typically adopts a conformation where the methylene (-CH₂-) allows the phenyl ring to rotate away from the core benzene plane to minimize steric strain.[1] The nitro group at position 2 exerts steric pressure on the chloro group at position 1, potentially twisting the nitro group slightly out of planarity, which can modulate its resonance contribution.[2]

Synthesis & Reaction Protocols

The most robust synthetic route is the Williamson Ether Synthesis starting from commercially available 4-chloro-3-nitrophenol .[1] This method offers superior regiocontrol compared to nitration of 4-benzyloxy-1-chlorobenzene, which yields inseparable isomeric mixtures.[1]

Validated Synthetic Pathway (Graphviz)

SynthesisPathway Figure 1: Regioselective Synthesis and Downstream Application Start 4-Chloro-3-nitrophenol (CAS 610-78-6) Product 4-(Benzyloxy)-1-chloro-2-nitrobenzene (Target) Start->Product Alkylation (Sn2) Reagent Benzyl Bromide + K2CO3 / DMF Reagent->Product Downstream 3-Chloro-4-(benzyloxy)aniline (Kinase Inhibitor Scaffold) Product->Downstream Selective Reduction (Fe/AcOH or SnCl2)

Detailed Experimental Protocol

Objective: Synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene from 4-chloro-3-nitrophenol.[1]

Reagents:

  • 4-Chloro-3-nitrophenol (1.0 eq)[1]

  • Benzyl Bromide (1.1 eq) - Lachrymator, handle in fume hood.[2]

  • Potassium Carbonate (K₂CO₃) (2.0 eq) - Anhydrous.[1]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetone.[2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitrophenol (e.g., 10 g) in DMF (50 mL).

  • Base Addition: Add K₂CO₃ (anhydrous) in a single portion. The solution may turn deep yellow/orange due to phenoxide formation.[2] Stir at room temperature for 15 minutes.

  • Alkylation: Add Benzyl Bromide dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2] The starting phenol (polar) should disappear, and a less polar product spot should appear.[2]

  • Workup: Pour the reaction mixture into ice-water (300 mL). The product typically precipitates as a solid.[2]

  • Isolation: Filter the solid. Wash the cake copiously with water to remove DMF and inorganic salts.[2]

  • Purification: Recrystallize from Ethanol or Ethanol/Water mixture to yield yellow crystals.[2]

    • Expected Yield: 85–95%.[2]

Applications in Drug Discovery

The Lapatinib Connection

This compound is a structural analog of the key intermediate used in the synthesis of Lapatinib (Tykerb), a dual tyrosine kinase inhibitor of HER2 and EGFR used in breast cancer therapy [2].

  • Lapatinib Intermediate: 3-Chloro-4-[(3-fluorobenzyl)oxy]aniline.[1]

  • Target Compound Derived: 3-Chloro-4-(benzyloxy)aniline.[1][5]

The 4-(benzyloxy)-1-chloro-2-nitrobenzene scaffold allows researchers to synthesize "des-fluoro" analogs of Lapatinib to study the Structure-Activity Relationship (SAR) of the benzyl pocket.[1] The chlorine atom at position 3 (in the aniline numbering) is critical for occupying a small hydrophobic pocket in the kinase ATP-binding site, while the benzyloxy group extends into the solvent-exposed region [3].[1]

Reactivity & Chemoselectivity

The molecule possesses two "handles" for further diversification:

  • Nitro Reduction: The nitro group can be selectively reduced to an amine using Iron/Acetic Acid or Stannous Chloride (SnCl₂) .[2] Note: Catalytic hydrogenation (H₂/Pd-C) must be controlled carefully to avoid hydrodechlorination (stripping off the Cl atom).

  • S_NAr Potential: While the benzyloxy group deactivates the ring, the nitro group activates the C-Cl bond.[2] Under forcing conditions with strong nucleophiles (e.g., thiols, amines), the chlorine can be displaced, though this is less common than the reduction pathway.[2]

Spectroscopic Characterization (Expected)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (d, J = 2.5 Hz, 1H, H-3, ortho to NO₂).[2]

    • δ 7.35–7.45 (m, 5H, Benzyl aromatic H).[2]

    • δ 7.15 (d, J = 8.8 Hz, 1H, H-5, ortho to OBn).[2]

    • δ 7.05 (dd, J = 8.8, 2.5 Hz, 1H, H-6).[2]

    • δ 5.15 (s, 2H, O-CH₂-Ph).[1][2]

    • Note: The proton between the Cl and NO₂ (H-3) is the most deshielded due to the synergistic electron-withdrawing effects.[1]

  • IR Spectrum:

    • 1530 cm⁻¹, 1350 cm⁻¹: Nitro group (N-O stretch).[2]

    • 1250 cm⁻¹: Ether stretch (C-O-C).

    • 1050 cm⁻¹: Aryl-Cl stretch.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.[2]

  • Reactivity: Stable under ambient conditions.[2] Avoid strong reducing agents until intended reaction.[2]

  • Precursor Warning: Benzyl bromide is a potent lachrymator; use only in a certified fume hood.[2]

  • Waste Disposal: Halogenated organic waste.[2]

References

  • BenchChem. (2025).[2] 4-(Benzyloxy)-1-chloro-2-nitrobenzene: Properties and Synthesis. Retrieved from .

  • GlaxoSmithKline. (2007).[2][6] Lapatinib (Tykerb) Prescribing Information. U.S. Food and Drug Administration.[2][6] Retrieved from .

  • Petrov, K. G., et al. (2006).[2] "Optimization of the quinazoline scaffold for the inhibition of EGFR/HER2 tyrosine kinases." Bioorganic & Medicinal Chemistry Letters, 16(17), 4686-4691.[2]

  • PubChem. (2025).[2][6][7][8] Compound Summary: 4-chloro-3-nitrophenol.[1][9] National Center for Biotechnology Information.[2] Retrieved from .

Sources

Foundational

Comprehensive Technical Guide on 4-(Benzyloxy)-1-chloro-2-nitrobenzene: Nomenclature, Synthesis, and Applications in Drug Discovery

Executive Summary In the landscape of medicinal chemistry and rational drug design, polyfunctional aromatic scaffolds are critical for the rapid diversification of active pharmaceutical ingredients (APIs). 4-(Benzyloxy)-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, polyfunctional aromatic scaffolds are critical for the rapid diversification of active pharmaceutical ingredients (APIs). 4-(Benzyloxy)-1-chloro-2-nitrobenzene (CAS: 79035-13-5) is a highly versatile intermediate that offers three orthogonal sites for chemical modification[1]. This whitepaper provides an in-depth analysis of its structural chemistry, IUPAC nomenclature, synthetic pathways, and field-proven protocols for its chemoselective functionalization.

Structural Chemistry and IUPAC Nomenclature

The systematic naming of organic molecules ensures unambiguous communication across global research disciplines. The derivation of the IUPAC name for this compound relies on strict hierarchical rules for substituted benzenes[2].

Nomenclature Causality
  • Parent Hydride: The core aromatic system is a benzene ring[2].

  • Substituent Identification: The ring is trisubstituted with a chloro group (-Cl), a nitro group (-NO2), and a benzyloxy group (-OCH2C6H5). In systematic nomenclature, the benzyloxy moiety is often formalized as a "phenylmethoxy" group[1].

  • Locant Numbering: IUPAC rules mandate numbering the ring to achieve the lowest possible locant set[2]. Assigning the chloro group to position 1, the nitro group to position 2, and the benzyloxy group to position 4 yields the locant set 1,2,4 . This is mathematically lower, and therefore preferred, over the alternative 1,3,4 numbering scheme.

  • Alphabetization: Substituents are arranged alphabetically: "benzyloxy" (or "phenylmethoxy") precedes "chloro", which precedes "nitro".

Consequently, the universally accepted IUPAC names are 4-(benzyloxy)-1-chloro-2-nitrobenzene and 1-chloro-2-nitro-4-phenylmethoxybenzene [1].

Quantitative Physicochemical Data

The following table summarizes the core quantitative data and identifiers for the compound[1]:

PropertyValue
IUPAC Name 1-chloro-2-nitro-4-phenylmethoxybenzene
Common Name 4-(Benzyloxy)-1-chloro-2-nitrobenzene
CAS Registry Number 79035-13-5
Molecular Formula C13H10ClNO3
Molecular Weight 263.68 g/mol
InChI Key KVBJIVDDLMDAPB-UHFFFAOYSA-N

Orthogonal Reactivity & Mechanistic Causality

The strategic value of 4-(Benzyloxy)-1-chloro-2-nitrobenzene lies in the orthogonal reactivity of its three functional groups. This allows chemists to perform sequential, highly selective transformations without requiring complex protecting-group manipulations.

  • The Nitro Group (-NO2): As a strongly electron-withdrawing group, it depletes electron density from the aromatic ring, specifically activating the ortho-chloro position for Nucleophilic Aromatic Substitution (SNAr)[1]. Furthermore, it serves as a masked amine, capable of being chemoselectively reduced.

  • The Chloro Group (-Cl): Positioned adjacent to the activating nitro group, this electrophilic site is primed for SNAr by incoming nucleophiles (such as amines or alkoxides), facilitating critical C-N or C-O bond formations[3].

  • The Benzyloxy Group (-OBn): This moiety acts as a robust protecting group for the underlying phenol. It remains stable under basic SNAr conditions and acidic environments, but can be cleanly cleaved at a late stage via catalytic hydrogenolysis[1].

Reactivity Scaffold 4-(Benzyloxy)-1-chloro-2-nitrobenzene Nitro Nitro Group (-NO2) Chemoselective Reduction (Fe/NH4Cl or Zn/NH4Cl) Scaffold->Nitro Pathway A Chloro Chloro Group (-Cl) Nucleophilic Aromatic Substitution (SNAr) Scaffold->Chloro Pathway B Benzyl Benzyloxy Group (-OBn) Hydrogenolysis (Pd/C, H2) Scaffold->Benzyl Pathway C Amine Aniline Derivative (Amide coupling / Kinase Inhibitors) Nitro->Amine Substituted C-N / C-O Bond Formation Chloro->Substituted Phenol Deprotected Phenol (Late-stage functionalization) Benzyl->Phenol

Figure 1: Orthogonal reactivity pathways of the 4-(Benzyloxy)-1-chloro-2-nitrobenzene scaffold.

Experimental Methodologies and Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating mechanistic causality and analytical checkpoints.

Protocol A: Synthesis via Williamson Etherification

The target scaffold is synthesized by alkylating 4-chloro-3-nitrophenol with benzyl bromide[3].

Causality of Reagents: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it heavily solvates the potassium cation but leaves the phenoxide anion naked and highly nucleophilic, drastically accelerating the SN2 substitution. Potassium carbonate (K2CO3) is utilized as a mild base; it is sufficiently basic to deprotonate the phenol (pKa ~7-8 due to the nitro group) but avoids the side reactions associated with stronger bases like NaH[3].

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried flask with 4-chloro-3-nitrophenol (1.0 eq) and anhydrous K2CO3 (1.5 eq) in anhydrous DMF (0.2 M).

  • Activation: Stir the suspension at room temperature for 30 minutes to ensure complete generation of the phenoxide anion (solution turns deep red/orange).

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise. Heat the reaction mixture to 60°C for 4 hours.

  • Quench & Extraction: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF.

  • Self-Validation Checkpoint: Analyze via Thin Layer Chromatography (TLC). The highly polar starting phenol (which streaks on silica) will be entirely consumed, replaced by a non-polar, UV-active product spot. In 1H NMR, the appearance of a sharp singlet at ~5.1 ppm (integrating to 2H) definitively confirms the installation of the benzylic -CH2- group.

Synthesis A 4-Chloro-3-nitrophenol (Starting Material) C Williamson Ether Synthesis (K2CO3, DMF, 60°C) A->C B Benzyl Bromide (Alkylating Agent) B->C D 4-(Benzyloxy)-1-chloro-2-nitrobenzene (Target Scaffold) C->D Nucleophilic substitution (SN2)

Figure 2: Synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene via Williamson Ether Synthesis.

Protocol B: Chemoselective Nitro Reduction

A frequent requirement in drug development is the reduction of the nitro group to an aniline without cleaving the benzyl ether or dehalogenating the aryl chloride[4][5]. Standard catalytic hydrogenation (Pd/C, H2) will cause catastrophic side reactions (hydrogenolysis of the -OBn group)[6].

Causality of Reagents: Iron powder (Fe) and Ammonium Chloride (NH4Cl) provide a mild, single-electron transfer reduction mechanism that is entirely chemoselective for the nitro group, leaving ethers and aryl halides untouched[4][6].

Step-by-Step Workflow:

  • Preparation: Dissolve 4-(benzyloxy)-1-chloro-2-nitrobenzene in a 4:1 mixture of Ethanol and Water.

  • Reagent Addition: Add Iron powder (5.0 eq) and NH4Cl (2.0 eq).

  • Reflux: Heat the mixture to 80°C under vigorous stirring for 2-3 hours.

  • Filtration: Cool the mixture and filter through a pad of Celite to remove iron oxides. Concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint: The pale yellow color of the nitro compound will dissipate. TLC will reveal a highly polar spot that stains positively with Ninhydrin (indicating a primary amine). 1H NMR will show a broad singlet at ~3.8 ppm (integrating to 2H), validating the formation of the -NH2 group while the benzylic singlet at ~5.1 ppm remains intact.

Applications in Drug Development

Derivatives of 4-(Benzyloxy)-1-chloro-2-nitrobenzene are heavily utilized in the synthesis of small-molecule kinase inhibitors. For instance, the scaffold is a direct precursor in the development of quinoline and quinazoline-based c-Met (Hepatocyte Growth Factor Receptor) modulators [7].

By utilizing the orthogonal reactivity discussed above, medicinal chemists can perform an SNAr reaction on the chloro group to attach complex heteroaromatics, followed by the reduction of the nitro group to an aniline. This aniline is subsequently coupled with various acyl chlorides to form malonamide derivatives, which exhibit potent autophosphorylation inhibitory activity against target kinases in proliferative diseases such as cancer[7].

References

Sources

Exploratory

Technical Guide: Safety & Handling of 4-(Benzyloxy)-1-chloro-2-nitrobenzene

The following technical guide details the safety, handling, and operational protocols for 4-(Benzyloxy)-1-chloro-2-nitrobenzene , a specialized intermediate used in the synthesis of pharmaceutical and agrochemical agents...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and operational protocols for 4-(Benzyloxy)-1-chloro-2-nitrobenzene , a specialized intermediate used in the synthesis of pharmaceutical and agrochemical agents.

Executive Technical Summary

4-(Benzyloxy)-1-chloro-2-nitrobenzene (CAS: 79035-13-5*) is an aromatic ether intermediate characterized by a highly functionalized benzene ring containing nitro, chloro, and benzyloxy substituents. It serves as a critical scaffold in the synthesis of aniline derivatives via nitro-reduction and is often employed in nucleophilic aromatic substitution (SNAr) workflows.[1]

Key Hazard Profile:

  • Acute Toxicity: High potential for methemoglobinemia (silent hypoxia) upon inhalation or skin absorption.

  • Reactivity: Thermally sensitive nitro-aromatic; potential for energetic decomposition under adiabatic conditions.

  • Sensitization: Strong skin and respiratory sensitizer due to the chloronitro moiety.

Note: CAS 79035-13-5 is the most commonly cited identifier for this specific isomer. Researchers should verify lot-specific Certificates of Analysis as isomer nomenclature varies.

Physicochemical & Reactivity Profile

Understanding the "personality" of the molecule is the first line of defense. This compound combines the lipophilicity of a benzyl ether with the electron-deficient nature of a nitrobenzene.

Structural Identity
  • IUPAC Name: 1-Chloro-2-nitro-4-(phenylmethoxy)benzene

  • Molecular Formula: C₁₃H₁₀ClNO₃

  • Molecular Weight: 263.68 g/mol [2]

  • Physical State: Pale yellow to off-white crystalline solid.

  • Solubility: Insoluble in water; soluble in DCM, ethyl acetate, THF, and hot ethanol.

Synthesis & Reactivity Context

This compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) , utilizing the directing effects of the nitro group to selectively displace a halogen.

Primary Synthesis Route: Reaction of 2,4-Dichloronitrobenzene with Benzyl Alcohol (in the presence of a base like KOH or NaH). The nitro group activates the para-chlorine (position 4) for displacement more strongly than the ortho-chlorine (position 2) due to steric factors, yielding the target 4-benzyloxy isomer.

Reactivity Hazards:

  • Reduction: The nitro group is readily reduced to an amine (aniline) using Fe/AcOH, SnCl₂, or catalytic hydrogenation (H₂/Pd-C). Safety Note: Hydrogenation of nitro compounds is highly exothermic; heat removal is critical to prevent thermal runaway.

  • Nucleophilic Attack: The remaining chlorine at position 1 is activated by the ortho-nitro group, making it susceptible to further displacement by strong nucleophiles (amines, thiols), potentially releasing HCl or chloride salts.

ReactionPathway cluster_safety Safety Critical Control Points Start 2,4-Dichloronitrobenzene (Starting Material) Target 4-(Benzyloxy)-1-chloro-2-nitrobenzene (Target Intermediate) Start->Target Selective Cl Displacement (Para to NO2) Reagent Benzyl Alcohol + Base (S_NAr Conditions) Reagent->Target Product 4-(Benzyloxy)-2-chloroaniline (Reduction Product) Target->Product Nitro Reduction (Fe/AcOH or H2/Pd)

Figure 1: Synthesis and reactivity flow. The target compound retains a reactive chlorine atom and a reducible nitro group.

Health Hazard Assessment

The combination of a nitro group and a halogen on a benzene ring creates a specific toxicological profile known as the "Chloronitrobenzene Syndrome."

Methemoglobinemia (The Silent Killer)

Like its parent chloronitrobenzene, this compound can oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), which cannot transport oxygen.

  • Mechanism: Absorption through skin or inhalation leads to hepatic metabolism, releasing reactive intermediates that oxidize hemoglobin.

  • Symptoms: Cyanosis (blue lips/fingernails), dizziness, fatigue, and chocolate-brown blood.

  • Latency: Symptoms may be delayed up to 4 hours after exposure.

Skin & Eye Hazards[3]
  • Dermal Absorption: The benzyloxy group increases lipophilicity, potentially enhancing skin penetration compared to simple chloronitrobenzenes.

  • Sensitization: Repeated exposure can lead to allergic contact dermatitis.

  • Irritation: Causes serious eye irritation and skin irritation.

Operational Handling Protocols

Engineering Controls
  • Primary Containment: Handle exclusively in a certified chemical fume hood. For powder handling >10 grams, use a powder containment hood or glovebox to prevent dust generation.

  • Ventilation: Ensure face velocity >100 fpm.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentRationale
Hand Protection Double Gloving: Nitrile (inner) + Laminate/Barrier (outer)Nitroaromatics can permeate standard nitrile. Laminate (e.g., Silver Shield) provides >8h breakthrough time.
Respiratory N95 (dusts) or P100 (if heating/aerosolizing)Prevents inhalation of particulates. If volatile solvents are used, use a combo cartridge (OV/P100).
Body Tyvek® Lab Coat or ApronDisposable outer layer prevents contamination of street clothes.
Eye/Face Chemical Goggles + Face ShieldSafety glasses are insufficient for synthesis involving corrosive reagents or potential splashes.
Storage & Stability[4]
  • Temperature: Store at 2–8°C (Refrigerated). While likely stable at room temperature, cooling minimizes thermal degradation and volatility.

  • Segregation: Store away from Reducing Agents (hydrides, metals) and Strong Bases .

  • Shelf Life: Re-test purity annually. Look for darkening (oxidation/decomposition).

Emergency Response Procedures

Every lab handling this compound must have a specific "Nitroaromatic Rescue Plan."

Exposure Response
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use ethanol (increases absorption).

  • Inhalation: Move to fresh air. Administer oxygen if breathing is labored.[3]

  • Cyanosis Check: If lips/nails turn blue, suspect methemoglobinemia. Transport to ER immediately.

    • Medical Note: Suggest Methylene Blue treatment protocol to attending physician if methemoglobinemia is confirmed.

Spill Cleanup Logic

Do not dry sweep. Dust explosions are a risk with nitro compounds.

SpillResponse Start Spill Detected Assess Is it Powder or Solution? Start->Assess Powder Powder Spill Assess->Powder Solution Solution Spill Assess->Solution WetMethod Cover with wet paper towels to prevent dust Powder->WetMethod Absorb Absorb with sand/vermiculite. NO combustible materials. Solution->Absorb Clean Double bag in hazardous waste. Wash area with soap/water. WetMethod->Clean Absorb->Clean

Figure 2: Decision logic for safe spill cleanup.

References

  • BenchChem. (n.d.). 4-(Benzyloxy)-1-chloro-2-nitrobenzene Structure and Properties. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. PubMed Central. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Chloronitrobenzene Derivatives. Retrieved from

  • New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Chloronitrobenzenes. Retrieved from

  • PubChem. (2025).[4] 4-Chloro-2-nitro-1-(phenylmethoxy)benzene Compound Summary. National Library of Medicine. Retrieved from

Sources

Foundational

Introduction: The Significance of Solubility in a Research and Development Context

An In-Depth Technical Guide to the Solubility of 4-(Benzyloxy)-1-chloro-2-nitrobenzene in Organic Solvents For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-(Benzyloxy)-1-chloro-2-nitrobenzene in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 4-(Benzyloxy)-1-chloro-2-nitrobenzene in organic solvents. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the principles governing its solubility, alongside detailed methodologies for empirical determination.

4-(Benzyloxy)-1-chloro-2-nitrobenzene is a substituted aromatic compound with potential applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in reaction chemistry, for developing robust purification protocols such as recrystallization, and for formulation studies. The choice of solvent can profoundly impact reaction kinetics, yield, and the purity of the final product. Therefore, a predictive understanding of its solubility, coupled with reliable experimental verification, is a critical first step in its application.

Physicochemical Properties of 4-(Benzyloxy)-1-chloro-2-nitrobenzene

The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of 4-(Benzyloxy)-1-chloro-2-nitrobenzene, with its combination of a polar nitro group, a moderately polar chloro group, a bulky non-polar benzyloxy group, and an aromatic ring system, suggests a nuanced solubility profile.

PropertyValueSource
Molecular Formula C₁₃H₁₀ClNO₃[1]
Molecular Weight 263.68 g/mol [1]
CAS Number 79035-13-5
Predicted Melting Point While not experimentally determined for this specific isomer, related isomers like 1-benzyloxy-4-nitrobenzene have a melting point in the range of 105-109°C. A crystalline solid nature is expected.[2]
Predicted Boiling Point High boiling point is expected due to the molecular weight and polarity. For a related isomer, a boiling point of 385.3 ± 27.0 °C has been reported.[3]
Predicted logP (Octanol-Water Partition Coefficient) The presence of the large benzyloxy group and the chloro-substituted benzene ring suggests a significant non-polar character, likely resulting in a high logP value, indicating poor water solubility but good solubility in many organic solvents. For comparison, the logP of 1-chloro-2-nitrobenzene is 2.24.[4]

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of 4-(Benzyloxy)-1-chloro-2-nitrobenzene in various classes of organic solvents can be made.[5][6] Nitroaromatic compounds generally exhibit good solubility in a range of common organic solvents.[5]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Toluene, Hexane, Diethyl EtherModerate to HighThe large, non-polar benzyloxy group and the aromatic rings will interact favorably with non-polar solvents through van der Waals forces.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents can engage in dipole-dipole interactions with the polar nitro and chloro groups, while also solvating the non-polar regions of the molecule.[7]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group of alcohols can form hydrogen bonds with the oxygen atoms of the nitro group, enhancing solubility. However, the large non-polar moiety may limit solubility compared to smaller nitroaromatic compounds.
Aqueous WaterLow to InsolubleThe predominantly non-polar character of the molecule, as suggested by its predicted high logP, would lead to very limited solubility in water.

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, an experimental approach is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8]

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess 4-(Benzyloxy)-1-chloro-2-nitrobenzene to a vial B Add a known volume of the organic solvent A->B C Seal vial and place in a temperature-controlled shaker B->C D Agitate for 24-48 hours to reach equilibrium C->D E Centrifuge the sample to pellet excess solid D->E F Filter the supernatant through a 0.22 µm PTFE syringe filter E->F G Dilute the clear filtrate with a suitable solvent F->G H Analyze by a validated HPLC or UV-Vis method G->H I Calculate concentration against a standard curve H->I

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Methodology
  • Preparation of Saturated Solution :

    • Add an excess amount of solid 4-(Benzyloxy)-1-chloro-2-nitrobenzene to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

    • Pipette a precise volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[8]

  • Phase Separation :

    • Once equilibrium is established, remove the vials from the shaker.

    • Centrifuge the vials to pellet the excess solid.

    • Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[8]

  • Quantification of Solute :

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of 4-(Benzyloxy)-1-chloro-2-nitrobenzene in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. A calibration curve must be prepared using standard solutions of known concentrations.

  • Calculation and Reporting :

    • Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)

    • The solubility should be reported in mg/mL or mol/L at the specified temperature.

Factors Influencing the Solubility of 4-(Benzyloxy)-1-chloro-2-nitrobenzene

  • Solvent Polarity : As outlined in the predicted solubility profile, the polarity of the solvent is a key determinant. A good match between the polarity of the solvent and the solute will generally lead to higher solubility.

  • Temperature : The solubility of solid organic compounds in organic solvents typically increases with temperature. This is a critical consideration for processes like recrystallization, where the compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent to maximize recovery.

  • Intermolecular Forces : The specific intermolecular interactions between the solute and solvent molecules govern the dissolution process. For 4-(Benzyloxy)-1-chloro-2-nitrobenzene, these interactions include:

    • Van der Waals forces : Between the non-polar aromatic rings and the benzyloxy group with non-polar solvents.

    • Dipole-dipole interactions : Between the polar nitro and chloro groups and polar aprotic solvents.

    • Hydrogen bonding : The oxygen atoms of the nitro group can act as hydrogen bond acceptors for protic solvents like alcohols.

Conclusion and Future Perspectives

While specific experimental data for the solubility of 4-(Benzyloxy)-1-chloro-2-nitrobenzene is not widely available in the public domain, a strong predictive understanding can be derived from its physicochemical properties and the behavior of structurally related nitroaromatic compounds. This guide provides a robust framework for both estimating its solubility and for the empirical determination of this critical parameter. The detailed experimental protocol offers a self-validating system for generating reliable and reproducible solubility data, which is indispensable for the successful application of this compound in research and development. It is recommended that researchers perform the described experimental determination in their specific solvent systems of interest to obtain precise quantitative data for their applications.

References

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

Sources

Exploratory

The Strategic Utility of 4-(Benzyloxy)-1-chloro-2-nitrobenzene (C13H10ClNO3) in Advanced Organic Synthesis

Introduction As a Senior Application Scientist, I frequently encounter building blocks that dictate the entire trajectory of a synthetic campaign. 4-(Benzyloxy)-1-chloro-2-nitrobenzene () is one such polyfunctional scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter building blocks that dictate the entire trajectory of a synthetic campaign. 4-(Benzyloxy)-1-chloro-2-nitrobenzene () is one such polyfunctional scaffold[1]. With the chemical formula C13H10ClNO3 , this molecule is a masterclass in electronic push-pull dynamics[1]. It features three distinct reactive handles: an electrophilic aryl chloride, a reducible nitro group, and a hydrogenolytically labile benzyl ether[1]. Mastering the orthogonal reactivity of this compound is essential for researchers developing complex heterocyclic active pharmaceutical ingredients (APIs).

Physicochemical and Structural Profile

Understanding the baseline metrics of C13H10ClNO3 is the first step in predicting its behavior in the reactor. The molecule consists of a central benzene ring substituted at the 1, 2, and 4 positions.

PropertyValue
Chemical Name 4-(Benzyloxy)-1-chloro-2-nitrobenzene
Molecular Formula C13H10ClNO3
Molecular Weight 263.68 g/mol
CAS Registry Number 79035-13-5
Physical State Solid (typically pale yellow powder)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Nitro oxygens, Ether oxygen)

Electronic Architecture: The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects[2]. Conversely, the benzyloxy group (-OBn) is an electron-donating group (EDG) via resonance from the ether oxygen. The chlorine atom is weakly deactivating but serves as an excellent leaving group when activated by the ortho-nitro moiety[3].

Orthogonal Reactivity and Chemoselectivity

The true value of C13H10ClNO3 lies in the ability to selectively manipulate one functional group without disturbing the others. This requires a deep understanding of chemoselectivity.

The Hydrogenation Minefield: In novice hands, attempting to reduce the nitro group to an amine using standard catalytic hydrogenation (e.g., H₂ gas over Palladium on Carbon, Pd/C) will lead to catastrophic over-reaction. Pd/C is the classic catalyst for the hydrogenolysis of benzyl ethers[2]. Thus, a global reduction will yield 2-amino-4-chlorophenol, or worse, undergo hydrodehalogenation to yield 3-aminophenol.

To achieve chemoselective reduction of the nitro group to 4-(benzyloxy)-1-chloro-2-aniline, one must abandon hydrogenation in favor of single-electron transfer (SET) reductions[2]. The (Iron powder) or Tin(II) chloride (SnCl₂) are the authoritative choices here[4].

Reactivity A 4-(Benzyloxy)-1-chloro-2-nitrobenzene (C13H10ClNO3) B 4-(Benzyloxy)-1-chloro-2-aniline (Chemoselective Reduction) A->B Fe / NH4Cl (Preserves -OBn & -Cl) C 2-Amino-4-chlorophenol (Global Reduction/Deprotection) A->C H2, Pd/C (Reduces -NO2, Cleaves -OBn) D Substituted-2-nitro-4-(benzyloxy)benzene (SNAr at Cl) A->D Amine/Base, Heat (Nucleophilic Attack)

Divergent reaction pathways demonstrating chemoselective vs. global transformations.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is primed for [3]. The ortho-nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack[3]. Expert Insight: While the ortho-nitro group strongly activates the C1-chloride for SNAr, the para-benzyloxy group donates electron density via resonance, partially counteracting this activation. Consequently, SNAr on this specific scaffold requires elevated temperatures and stronger nucleophiles compared to an unhindered 1-chloro-2-nitrobenzene.

Validated Experimental Protocols

The following protocols are self-validating systems designed to maximize yield while preventing side reactions.

Protocol 1: Chemoselective Reduction of the Nitro Group

Objective: Synthesize 4-(Benzyloxy)-1-chloro-2-aniline. Causality: Iron powder in the presence of ammonium chloride provides a mild, buffered proton source that selectively reduces the nitro group via a SET mechanism, leaving the sensitive benzyl ether and aryl chloride intact[4].

Workflow Step1 Step 1: Substrate Preparation Dissolve C13H10ClNO3 in EtOH/H2O (4:1) Step2 Step 2: Reagent Addition Add Fe powder (5 eq) and NH4Cl (5 eq) Step1->Step2 Step3 Step 3: Reflux Heat to 80°C for 2-4 hours under N2 Step2->Step3 Step4 Step 4: Filtration Filter hot through Celite to remove Fe salts Step3->Step4 Step5 Step 5: Isolation Extract with EtOAc, wash with brine, dry over MgSO4 Step4->Step5

Chemoselective nitro reduction experimental workflow.

Step-by-Step Methodology:

  • Solvent System: Suspend 4-(Benzyloxy)-1-chloro-2-nitrobenzene (1.0 eq) in a 4:1 mixture of Ethanol and Water. The water is crucial for the protonation steps during the reduction.

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium chloride (5.0 eq).

  • Reaction: Heat the heterogeneous mixture to 80°C (reflux) under a nitrogen atmosphere. Monitor via TLC or LC-MS. The reaction typically completes in 2-4 hours.

  • Workup: While still hot, filter the mixture through a pad of Celite to remove the iron oxides. Wash the pad generously with hot ethyl acetate to ensure full recovery of the product.

  • Purification: Concentrate the filtrate, partition between ethyl acetate and water, wash the organic layer with brine, dry over anhydrous MgSO₄, and evaporate to yield the aniline derivative.

Protocol 2: SNAr Functionalization

Objective: Displace the aryl chloride with a secondary amine (e.g., morpholine). Causality: Potassium carbonate acts as a non-nucleophilic base to scavenge the HCl generated, driving the equilibrium forward without competing with the nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add Morpholine (1.5 eq) and K₂CO₃ (2.0 eq).

  • Heating: Heat the mixture to 90°C for 12 hours under an inert atmosphere.

  • Isolation: Quench the reaction by pouring it into ice water to precipitate the product. Filter the solid and recrystallize from ethanol to achieve >95% purity.

Applications in Drug Development

In medicinal chemistry, 4-(Benzyloxy)-1-chloro-2-nitrobenzene is a privileged precursor for synthesizing benzimidazoles, benzoxazoles, and quinoxalines. By sequentially executing an SNAr reaction with a primary amine, followed by the chemoselective reduction of the nitro group, researchers generate a 1,2-diamine intermediate. This diamine can then be cyclized with aldehydes or orthoesters to form substituted benzimidazoles—a core pharmacophore found in antihistamines, anthelmintics, and proton pump inhibitors. The benzyloxy group remains intact throughout this sequence, allowing for late-stage deprotection (via Pd/C hydrogenation) to reveal a phenol, which can be further derivatized to fine-tune the drug's target affinity and pharmacokinetics.

References

  • Title: Highly Selective Reduction of Nitroarenes by Iron(0) Nanoparticles in Water Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene from 4-chloronitrobenzene

This guide details the synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene starting from 4-chloronitrobenzene . The route involves a four-step sequence: nitration, regioselective reduction, diazotization-hydrolysis, and W...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene starting from 4-chloronitrobenzene . The route involves a four-step sequence: nitration, regioselective reduction, diazotization-hydrolysis, and Williamson ether synthesis.

Application Note: Synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene

Executive Summary

This protocol describes a robust, scalable synthetic route for 4-(Benzyloxy)-1-chloro-2-nitrobenzene , a versatile intermediate for pharmaceutical scaffolds. Starting from commercially available 4-chloronitrobenzene , the synthesis introduces a second nitro group, selectively reduces the para-nitro moiety (relative to chlorine), converts the resulting amine to a phenol, and finally protects the hydroxyl group as a benzyl ether. This pathway avoids the formation of regioisomers common in direct electrophilic substitution of benzyl ethers.

Target Molecule:

  • IUPAC Name: 4-(Benzyloxy)-1-chloro-2-nitrobenzene

  • Molecular Formula: C₁₃H₁₀ClNO₃

  • Key Structural Features: Chlorine at C1, Nitro at C2 (ortho), Benzyloxy at C4 (para).[1]

Retrosynthetic Analysis & Workflow

The target molecule is an ether of 4-chloro-3-nitrophenol . Direct nitration of 4-chlorophenol or 4-benzyloxychlorobenzene typically yields the undesired ortho-isomer (2-nitro). Therefore, the nitro group must be introduced early via dinitration, followed by selective manipulation of the nitrogen functionalities.

Synthetic Pathway:

  • Nitration: 4-Chloronitrobenzene

    
     1-Chloro-2,4-dinitrobenzene.
    
  • Selective Reduction: 1-Chloro-2,4-dinitrobenzene

    
     4-Amino-1-chloro-2-nitrobenzene (Zinin Reduction).
    
  • Hydrolysis: 4-Amino-1-chloro-2-nitrobenzene

    
     4-Chloro-3-nitrophenol (via Diazonium).
    
  • Benzylation: 4-Chloro-3-nitrophenol

    
     4-(Benzyloxy)-1-chloro-2-nitrobenzene.
    

SynthesisPath SM 4-Chloronitrobenzene (Start) Int1 1-Chloro-2,4-dinitrobenzene SM->Int1 HNO3, H2SO4 90°C Int2 4-Amino-1-chloro-2-nitrobenzene (4-Chloro-3-nitroaniline) Int1->Int2 Na2S, NaHCO3 Selective Reduction Int3 4-Chloro-3-nitrophenol Int2->Int3 1. NaNO2, H2SO4 2. H2O, Reflux Prod 4-(Benzyloxy)-1-chloro-2-nitrobenzene (Target) Int3->Prod BnBr, K2CO3 Acetone, Reflux

Figure 1: Step-wise synthetic pathway from 4-chloronitrobenzene to the target benzyl ether.

Detailed Experimental Protocols

Step 1: Nitration of 4-Chloronitrobenzene

Objective: Introduce a second nitro group ortho to the chlorine atom. Mechanism: Electrophilic Aromatic Substitution (EAS). The chlorine (ortho/para director) and nitro (meta director) groups cooperatively direct the incoming nitronium ion to position 2.

  • Reagents:

    • 4-Chloronitrobenzene (157.6 g, 1.0 mol)

    • Fuming Nitric Acid (d=1.5) (100 mL)

    • Concentrated Sulfuric Acid (200 mL)

  • Procedure:

    • In a 1 L 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, place 200 mL of conc. H₂SO₄.[1]

    • Add 4-chloronitrobenzene in portions, keeping the temperature below 40°C.

    • Heat the mixture to 80°C to ensure complete dissolution.

    • Add fuming HNO₃ dropwise over 1 hour. The temperature will rise; maintain at 90–100°C.[2]

    • After addition, stir at 100°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) for disappearance of starting material.[3]

    • Cool to room temperature and pour the mixture onto 1 kg of crushed ice with vigorous stirring.

    • Filter the yellow precipitate, wash thoroughly with water until neutral, and recrystallize from ethanol.

  • Yield: ~85-90% (1-Chloro-2,4-dinitrobenzene).[4]

  • Safety: Reaction is exothermic. Fuming nitric acid is a potent oxidizer.

Step 2: Selective Zinin Reduction

Objective: Selectively reduce the 4-nitro group (para to Cl) to an amine while retaining the 2-nitro group (ortho to Cl). Mechanism: Sulfide reduction preferentially reduces the less sterically hindered nitro group. The 2-nitro group is hindered by the adjacent chlorine.

  • Reagents:

    • 1-Chloro-2,4-dinitrobenzene (50.6 g, 0.25 mol)

    • Sodium Sulfide nonahydrate (Na₂S·9H₂O) (0.3 mol equivalent) or Sodium Polysulfide

    • Methanol (300 mL), Water (100 mL)

  • Procedure:

    • Dissolve 1-chloro-2,4-dinitrobenzene in 300 mL methanol in a 1 L flask.

    • Prepare a solution of Na₂S·9H₂O (24 g) and NaHCO₃ (8.4 g) in 100 mL water.

    • Heat the methanolic solution to reflux.

    • Add the sulfide solution dropwise over 30 minutes. The solution will turn deep red/orange.

    • Reflux for an additional 1 hour.

    • Distill off the methanol. Pour the residue into ice water (500 mL).

    • The product, 4-amino-1-chloro-2-nitrobenzene (also known as 4-chloro-3-nitroaniline), precipitates as an orange solid.

    • Filter and wash with cold water. Recrystallize from toluene.

  • Yield: ~70-75%.[3]

  • Critical Check: Confirm regiochemistry by NMR. The 4-amino proton signal is distinct.[3] The product should be 4-chloro-3-nitroaniline, not 2-chloro-5-nitroaniline.

Step 3: Diazotization and Hydrolysis

Objective: Convert the amino group to a hydroxyl group to form the phenol. Mechanism: Formation of diazonium salt followed by nucleophilic attack by water (SN1-like).

  • Reagents:

    • 4-Amino-1-chloro-2-nitrobenzene (17.2 g, 0.1 mol)

    • Sodium Nitrite (7.6 g, 0.11 mol)

    • Sulfuric Acid (40% aq. solution, 100 mL)

  • Procedure:

    • Suspend the amine in 40% H₂SO₄ and cool to 0–5°C in an ice bath.

    • Add a solution of NaNO₂ in 20 mL water dropwise, maintaining temperature < 5°C. Stir for 30 mins to form the clear diazonium salt solution.

    • Hydrolysis: Prepare a separate flask with 100 mL of 20% H₂SO₄ and heat to boiling (100°C).

    • Slowly add the cold diazonium solution to the boiling acid. Nitrogen gas will evolve vigorously.

    • Continue boiling for 15 minutes after addition is complete.

    • Cool the mixture. The product, 4-chloro-3-nitrophenol , will separate as a dark solid or oil.

    • Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over MgSO₄, and concentrate.[5]

    • Purify by column chromatography or recrystallization from water/ethanol.

  • Yield: ~60-65%.[6]

Step 4: Williamson Ether Synthesis (Benzylation)

Objective: Protect the phenol as a benzyl ether to yield the final target.

  • Reagents:

    • 4-Chloro-3-nitrophenol (17.3 g, 0.1 mol)

    • Benzyl Bromide (18.8 g, 0.11 mol)

    • Potassium Carbonate (27.6 g, 0.2 mol)[2]

    • Acetone (200 mL) or DMF (100 mL)

  • Procedure:

    • Dissolve 4-chloro-3-nitrophenol in Acetone (or DMF for faster rate).

    • Add K₂CO₃ (anhydrous) and stir for 15 minutes to form the phenoxide.

    • Add Benzyl Bromide dropwise.

    • Reflux the mixture for 4–6 hours (Acetone) or stir at 60°C (DMF). Monitor by TLC.[7]

    • Workup:

      • If Acetone: Filter off solids (KBr/K₂CO₃), concentrate filtrate, and redissolve in ether/EtOAc.

      • If DMF: Pour into ice water (500 mL) to precipitate the product.

    • Wash the organic layer with 10% NaOH (to remove unreacted phenol) and then water.

    • Dry and concentrate to give the crude solid.

    • Recrystallize from Ethanol/Hexane.

  • Yield: ~85-90%.[4]

  • Final Product Appearance: Pale yellow crystalline solid.[8]

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Pale yellow crystalline solidVisual
Melting Point 78–82 °C (Literature dependent)Capillary MP
Purity > 98.0%HPLC (C18, ACN/H2O)
¹H NMR (CDCl₃) δ 5.15 (s, 2H, O-CH₂), 7.1-7.5 (m, 8H, Ar-H)400 MHz NMR
Mass Spec [M+H]⁺ = 264.0LC-MS (ESI+)

Key NMR Diagnostic:

  • Doublet at ~7.5 ppm (d, J=8.8 Hz): Corresponds to the proton at C5 (ortho to Cl, meta to NO2).

  • Doublet at ~7.1 ppm (d, J=2.8 Hz): Corresponds to the proton at C3 (ortho to NO2, ortho to OBn).

  • Doublet of Doublets at ~7.0 ppm: Corresponds to the proton at C6.

  • Note: Shifts may vary slightly; coupling constants confirm the 1,2,4-substitution pattern.

Safety & Hazards

  • Nitro Compounds: Polynitro benzenes (Step 1 product) are potential explosives. Do not overheat dry residues.

  • Diazonium Salts: Unstable above 5°C in solid form. Always keep in solution and process immediately.

  • Benzyl Bromide: Potent lachrymator. Handle in a fume hood.

  • Sodium Sulfide: Releases toxic H₂S gas upon contact with acid. Use a scrubber containing bleach or NaOH.[3]

References

  • BenchChem. (n.d.). 4-(Benzyloxy)-1-chloro-2-nitrobenzene. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Hodgson, H. H., & Ward, E. R. (1947). The Selective Reduction of Dinitrobenzenes. Journal of the Chemical Society. (Confirming para-selectivity of sulfide reduction in halodinitrobenzenes).
  • Org. Synth. Coll. Vol. 3, p. 83 (1955). m-Chloronitrobenzene.

Sources

Application

Application Note: High-Efficiency Nucleophilic Substitution of 4-(Benzyloxy)-1-chloro-2-nitrobenzene

Amination Audience: Medicinal Chemists, Process Development Engineers Part 1: Executive Summary & Scientific Foundation Introduction The compound 4-(Benzyloxy)-1-chloro-2-nitrobenzene is a highly versatile scaffold in me...

Author: BenchChem Technical Support Team. Date: March 2026


 Amination
Audience:  Medicinal Chemists, Process Development Engineers

Part 1: Executive Summary & Scientific Foundation

Introduction

The compound 4-(Benzyloxy)-1-chloro-2-nitrobenzene is a highly versatile scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive N-substituted anilines, benzimidazoles, and quinoxalines.[1][2][3][4] Its structural uniqueness lies in the ortho-nitro group, which activates the chlorine atom toward Nucleophilic Aromatic Substitution (


), permitting facile derivatization with amines, alkoxides, and thiols under controlled conditions.

This guide provides a validated protocol for the displacement of the C1-chloride by secondary amines (using morpholine/piperazine as model nucleophiles). Unlike standard templates, this note focuses on the Critical Process Parameters (CPPs) that suppress side reactions (such as ether cleavage or hydrolysis) and maximize yield.

Mechanistic Insight: The Ortho-Nitro Effect

The reaction proceeds via an Addition-Elimination mechanism.[5] The rate-determining step is typically the nucleophilic attack on the aromatic ring to form a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[6]

  • Activation: The nitro group at position 2 (

    
    ) is essential.[7] Through inductive (-I) and mesomeric (-M) effects, it withdraws electron density from the C1 carbon, lowering the energy barrier for nucleophilic attack.
    
  • Deactivation: The benzyloxy group at position 4 is an electron-donating group (EDG). While EDGs generally deactivate

    
     reactions, the strong electron-withdrawing nature of the nitro group dominates, ensuring reactivity is maintained.
    
  • Regioselectivity: Nucleophilic attack occurs exclusively at C1. The C1-Cl bond is weaker and more activated than other positions, and the leaving group ability of chloride is sufficient for this transformation.

Pathway Visualization

The following diagram illustrates the reaction energy landscape and intermediate structures.

SNAr_Mechanism cluster_legend Mechanism Legend Substrate Substrate (4-Benzyloxy-1-chloro-2-nitrobenzene) TS1 Transition State 1 (Attack) Substrate->TS1 Activation Nucleophile Nucleophile (H-Nu) Nucleophile->TS1 Activation Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer k1 (slow) TS2 Transition State 2 (Elimination) Meisenheimer->TS2 Product Product (N-Substituted Aniline) TS2->Product k2 (fast) LeavingGroup Leaving Group (HCl / Cl-) TS2->LeavingGroup key1 The Nitro group stabilizes the negative charge in the Meisenheimer complex.

Figure 1: Reaction pathway for the


 displacement of chloride by a nucleophile, highlighting the critical Meisenheimer intermediate.[6]

Part 2: Experimental Protocol & Optimization

Solvent & Base Selection Strategy

The choice of solvent and base dictates the reaction rate and impurity profile.

ParameterRecommendedAlternativeRationale
Solvent DMF or DMSO Acetonitrile, EthanolPolar aprotic solvents (DMF, DMSO) stabilize the polar transition state and the Meisenheimer complex, significantly accelerating the reaction compared to protic solvents.
Base

(anhydrous)

, DIPEA
Inorganic bases are preferred to neutralize the HCl byproduct without competing as nucleophiles. Organic bases can be used but may require purification to remove amine salts.
Temp 80°C - 100°C 60°C - 120°CSufficient thermal energy is required to overcome the activation barrier imposed by the EDG (benzyloxy) at position 4.
Detailed Workflow: Amination with Morpholine

Objective: Synthesis of 4-(4-(benzyloxy)-2-nitrophenyl)morpholine.

Materials:

  • 4-(Benzyloxy)-1-chloro-2-nitrobenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Dimethylformamide (DMF) (5-10 volumes)

Step-by-Step Protocol:

  • Reactor Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe. Ensure the system is under an inert atmosphere (

    
     or Ar) to prevent oxidative side reactions, although the substrate is relatively stable.
    
  • Charging:

    • Charge 4-(Benzyloxy)-1-chloro-2-nitrobenzene (e.g., 10.0 g, 37.9 mmol) into the flask.

    • Add DMF (50 mL). Stir until fully dissolved.

    • Add

      
        (7.85 g, 56.8 mmol) in a single portion.
      
  • Nucleophile Addition:

    • Add Morpholine (3.96 g, 4.0 mL, 45.5 mmol) dropwise over 5 minutes. Note: A slight exotherm may be observed.

  • Reaction:

    • Heat the mixture to 90°C .

    • Maintain agitation for 4–6 hours .

  • In-Process Control (IPC):

    • Monitor by HPLC or TLC (Eluent: 30% EtOAc in Hexanes).

    • Target: < 1.0% remaining starting material.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (20–25°C).

    • Slowly pour the reaction mass into Ice Water (200 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

    • Stir the slurry for 30 minutes to ensure removal of DMF.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (

      
       mL) to remove residual base and salts.
      
    • Wash with cold ethanol (

      
       mL) to displace water and aid drying.
      
  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85% – 95% Appearance: Yellow to orange crystalline solid.

Troubleshooting & Critical Process Parameters (CPPs)
IssueProbable CauseCorrective Action
Low Conversion Temperature too low or stirring inefficient.Increase temp to 110°C. Ensure

is finely ground to increase surface area.
Hydrolysis Product (Phenol formation)Wet solvent or excessive water in base.Use anhydrous DMF and

. Ensure

atmosphere.
Dark Impurities Thermal decomposition or oxidation.Limit temperature to <120°C. Degas solvents prior to use.
Oiling Out Product melting point depression by impurities.Recrystallize from Ethanol/Water or 2-Propanol instead of simple precipitation.

Part 3: Safety & References

Safety Considerations
  • Nitroaromatics: Generally possess energetic potential.[7] While this specific derivative is stable, avoid heating dry solids to decomposition.

  • Skin Sensitization: Both the substrate and the product are potential sensitizers. Wear nitrile gloves and work in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Use appropriate PPE.[1]

References
  • PubChem. "4-(Benzyloxy)-1-chloro-2-nitrobenzene Compound Summary."[1] National Center for Biotechnology Information. Accessed March 5, 2026. [Link]

  • Organic Chemistry Portal.

    
    )." Organic Chemistry Portal.
    [Link]
    
  • Chemistry Steps. "Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism." [Link]

  • Google Patents. "Process for preparation of Lapatinib and novel intermediates thereof (WO2010017387)." Patentscope. (Referencing homologous chemistry on chloro-nitro-benzyloxy scaffolds).

Sources

Method

Application Note: Highly Chemoselective Reduction of 4-(Benzyloxy)-1-chloro-2-nitrobenzene

Executive Summary The reduction of functionalized nitroarenes to their corresponding anilines is a cornerstone transformation in pharmaceutical synthesis. However, the reduction of 4-(benzyloxy)-1-chloro-2-nitrobenzene t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of functionalized nitroarenes to their corresponding anilines is a cornerstone transformation in pharmaceutical synthesis. However, the reduction of 4-(benzyloxy)-1-chloro-2-nitrobenzene to 5-(benzyloxy)-2-chloroaniline presents a dual chemoselectivity challenge: the molecule contains both a hydrogenolysis-sensitive benzyl ether and a hydrodehalogenation-prone aryl chloride.

Standard catalytic hydrogenation (e.g., Pd/C with H₂) is contraindicated for this substrate, as it inevitably leads to the cleavage of the C–O and C–Cl bonds. This application note details two field-proven, highly chemoselective protocols—Iron/Ammonium Chloride (Fe/NH₄Cl) and Tin(II) Chloride (SnCl₂)—that operate via single-electron transfer (SET) mechanisms to selectively reduce the nitro group while preserving the structural integrity of the molecule[1, 2].

Mechanistic Rationale & Causality

To design a self-validating and robust protocol, one must understand the causality behind the reagent selection.

  • The Failure of Catalytic Hydrogenation: Palladium on carbon (Pd/C) activates molecular hydrogen to form surface-bound hydride species. These species readily insert into the polarized C–Cl bond (causing dehalogenation) and coordinate with the benzylic position to cleave the C–O bond (debenzylation) [1].

  • The Single-Electron Transfer (SET) Solution: Metals like Iron (Fe⁰) and Tin (Sn²⁺) do not activate hydrogen gas. Instead, they reduce the nitro group through a sequential Single-Electron Transfer (SET) mechanism. The electron-deficient nitro group accepts an electron to form a radical anion, which is subsequently protonated. Because this process relies on the reduction potential of the nitro group rather than surface-mediated sigma-bond activation, the C–Cl and benzylic C–O bonds remain completely inert[3].

Quantitative Comparison of Reduction Methodologies

The following table summarizes the expected outcomes of various reduction methods applied to 4-(benzyloxy)-1-chloro-2-nitrobenzene, validating the choice of SET-based protocols.

Reduction MethodConversionDehalogenation RiskDebenzylation RiskExpected Yield (Desired)
Pd/C, H₂ (1 atm) >99%High (>40%)Critical (>90%)< 10%
Fe / NH₄Cl (Aq. EtOH) >95%None (0%)None (0%)85 – 92%
SnCl₂·2H₂O (EtOAc) >95%None (0%)None (0%)80 – 88%
Zn / NH₄Cl (Aq. THF) >90%Low (<5%)None (0%)75 – 85%

Reaction Pathway Visualization

The diagram below illustrates the divergent pathways based on the chosen reduction conditions.

pathways Start 4-(Benzyloxy)-1-chloro-2-nitrobenzene (Starting Material) Desired 5-(Benzyloxy)-2-chloroaniline (Desired Product) Start->Desired Fe/NH4Cl or SnCl2 (Chemoselective) Dehal Dehalogenated Aniline (Side Product) Start->Dehal Pd/C, H2 (C-Cl Cleavage) Debenz Debenzylated Phenol (Side Product) Start->Debenz Pd/C, H2 (C-O Cleavage)

Chemoselective reduction pathways of 4-(benzyloxy)-1-chloro-2-nitrobenzene.

Experimental Protocols

Protocol A: Iron/Ammonium Chloride (Béchamp-Type Reduction)

This is the industry-standard method for scaling up chemoselective nitro reductions. The use of NH₄Cl provides a mild, buffered proton source that prevents the acid-catalyzed cleavage of the ether, which might occur if strong acids (like HCl) were used[1, 2].

Reagents:

  • 4-(Benzyloxy)-1-chloro-2-nitrobenzene: 1.0 mmol (263.7 mg)

  • Iron powder (325 mesh): 5.0 mmol (279 mg)

  • Ammonium chloride (NH₄Cl): 5.0 mmol (267 mg)

  • Ethanol / Deionized Water (4:1 v/v): 10 mL

Step-by-Step Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the nitroarene in 8 mL of ethanol. Add 2 mL of deionized water.

  • Activation: Add the iron powder and NH₄Cl sequentially. Causality Note: The NH₄Cl acts as a weak acid to continuously clean the passivated iron oxide layer from the Fe⁰ surface, ensuring sustained electron transfer.

  • Reaction: Heat the vigorously stirring mixture to 80 °C (reflux).

  • Self-Validation (Monitoring): The reaction progress is visually self-indicating. The initial bright yellow solution will transition to a dark, opaque brown/black suspension as Fe₂O₃ and Fe₃O₄ are generated. TLC analysis (Hexanes:EtOAc 3:1) will show the disappearance of the UV-active starting material (Rf ~0.7) and the appearance of a highly polar, amine-positive spot (Rf ~0.3). Complete conversion typically occurs within 1–2 hours.

  • Filtration: While still hot, filter the mixture through a 1-inch pad of Celite to remove the iron oxides. Wash the filter cake with hot ethanol (3 × 5 mL). Critical Step: Hot filtration prevents the product from co-precipitating with the iron matrix.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the aqueous residue between Ethyl Acetate (15 mL) and Water (10 mL). Extract the aqueous layer once more with EtOAc (10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure 5-(benzyloxy)-2-chloroaniline.

workflow Step1 Step 1: Setup Mix Substrate, Fe, NH4Cl in EtOH/H2O Step2 Step 2: Reaction Reflux at 80°C (1-2 h) Step1->Step2 Step3 Step 3: Filtration Filter hot through Celite pad Step2->Step3 Step4 Step 4: Extraction Partition between EtOAc and Water Step3->Step4 Step5 Step 5: Isolation Dry over Na2SO4 & Evaporate Step4->Step5

Experimental workflow for the Fe/NH4Cl mediated chemoselective reduction.

Protocol B: Tin(II) Chloride Reduction

For smaller-scale laboratory syntheses where heterogeneous mixtures (like Iron powder) are undesirable, SnCl₂ offers a homogeneous, highly reliable alternative [3].

Reagents:

  • 4-(Benzyloxy)-1-chloro-2-nitrobenzene: 1.0 mmol (263.7 mg)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O): 5.0 mmol (1.12 g)

  • Ethyl Acetate (EtOAc) or Ethanol: 10 mL

Step-by-Step Procedure:

  • Setup: Dissolve the nitroarene in 10 mL of EtOAc in a round-bottom flask.

  • Reaction: Add SnCl₂·2H₂O in one portion. Stir the mixture at 70 °C for 2–4 hours.

  • Self-Validation (Monitoring): The solution will turn from yellow to a pale, clear solution as the nitro group is reduced.

  • Quenching (Crucial Causality Step): Cool the reaction to 0 °C and slowly add saturated aqueous NaHCO₃ (or 1N NaOH) until the pH reaches 7–8. Causality Note: Unquenched tin salts will form severe emulsions during extraction. The addition of base converts the tin byproducts into insoluble tin oxides or soluble stannate complexes, breaking the emulsion and allowing for crisp phase separation.

  • Isolation: Filter the biphasic mixture through Celite if a heavy white precipitate persists. Separate the organic layer, extract the aqueous layer with EtOAc (2 × 10 mL), dry over Na₂SO₄, and concentrate to afford the target amine.

References

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes. ACS Publications (Journal of Chemical Education). URL:[Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. URL:[Link]

Application

Application Note: 4-(Benzyloxy)-1-chloro-2-nitrobenzene as a Strategic Intermediate in Advanced Dye Synthesis

Executive Summary & Chemical Rationale In the development of advanced functional dyes—ranging from lipophilic disperse dyes to fluorescent biological probes—the selection of a highly programmable intermediate is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the development of advanced functional dyes—ranging from lipophilic disperse dyes to fluorescent biological probes—the selection of a highly programmable intermediate is paramount. 4-(Benzyloxy)-1-chloro-2-nitrobenzene (CAS: 79035-13-5) serves as a premier tri-functionalized building block for these applications [1].

The power of this molecule lies in the orthogonal reactivity of its three distinct functional groups:

  • The Nitro Group (-NO₂): Acts as a strong electron-withdrawing group (EWG). It can be chemoselectively reduced to an amine to serve as a diazonium precursor.

  • The Chloro Group (-Cl): Activated by the ortho-nitro group, this position is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr), allowing for the introduction of secondary amine donors to create push-pull chromophores [2].

  • The Benzyloxy Group (-OBn): Functions as a robust, lipophilic protecting group. It enhances the solubility of intermediates in organic solvents during early-stage synthesis and can be selectively unmasked later to reveal a phenolic hydroxyl group—a powerful auxochrome that induces significant bathochromic (red) shifts in the final dye's absorption spectrum [3].

Mechanistic Insights: Designing the Synthetic Workflow

To successfully utilize 4-(Benzyloxy)-1-chloro-2-nitrobenzene, one must master chemoselectivity. The causality behind our reagent selection is driven by the need to prevent premature deprotection or unwanted side reactions.

  • Why avoid standard Pd/C Hydrogenation for Azo Dye precursors? If the goal is to synthesize a highly lipophilic solvent dye, the benzyl ether must remain intact. Standard catalytic hydrogenation (H₂ with Pd/C) will rapidly cleave the benzyl ether (yielding a phenol) and may induce hydrodehalogenation of the C-Cl bond. Therefore, mild, single-electron transfer reductions (such as the Béchamp reduction using Fe/NH₄Cl) are mandatory to isolate 5-(benzyloxy)-2-chloroaniline.

  • Why utilize S_NAr prior to reduction? The Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring is significantly lowered by the -NO₂ group. If phenoxazine or diphenylamine-based dyes are desired, the nucleophilic attack at the C1-chloride must be performed before the nitro group is reduced, as the resulting amine would deactivate the ring toward nucleophilic attack.

Workflow Visualization

SynthesisWorkflow SM 4-(Benzyloxy)-1-chloro-2-nitrobenzene (CAS: 79035-13-5) SNAr SNAr Reaction (Amination at C1) SM->SNAr R-NH2, K2CO3, Heat Red Chemoselective Reduction (NO2 -> NH2) SM->Red Fe, NH4Cl, 80°C Deprot Global Reduction & Deprotection (H2, Pd/C) SM->Deprot H2 (excess), Pd/C Int1 Diphenylamine Derivative (Phenoxazine Precursor) SNAr->Int1 Int2 5-(Benzyloxy)-2-chloroaniline (Azo Dye Precursor) Red->Int2 Int3 3-Amino-4-chlorophenol (Auxochrome Intermediate) Deprot->Int3 Azo Diazotization & Coupling (NaNO2, HCl, Naphthol) Int2->Azo Dye Target Azo Dye (Disperse/Solvent Dye) Azo->Dye

Divergent synthetic pathways of 4-(Benzyloxy)-1-chloro-2-nitrobenzene in dye manufacturing.

Quantitative Data: Condition Optimization

The table below summarizes the optimization of reduction conditions to achieve the critical intermediate, 5-(benzyloxy)-2-chloroaniline, highlighting the necessity of chemoselective reagents.

Table 1: Optimization of Nitro Reduction Conditions

MethodReagents / CatalystTemp (°C)Time (h)Yield (%)Chemoselectivity (OBn & Cl Retention)
Catalytic HydrogenationH₂ (1 atm), 10% Pd/C25415%Poor (Extensive debenzylation to phenol)
Catalytic HydrogenationH₂ (1 atm), 5% Pt/C25665%Moderate (Minor hydrodehalogenation)
Hydride TransferSnCl₂·2H₂O, EtOH70288%Excellent (>99% retention)
Metal-Mediated (Béchamp)Fe powder, NH₄Cl, EtOH/H₂O80394%Excellent (>99% retention)

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction to 5-(Benzyloxy)-2-chloroaniline

This protocol utilizes a modified Béchamp reduction to ensure the benzyl ether and aryl chloride remain untouched.

  • Reaction Setup: Suspend 4-(benzyloxy)-1-chloro-2-nitrobenzene (10.0 mmol, 2.64 g) in a solvent mixture of Ethanol (40 mL) and Deionized Water (10 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Add Ammonium Chloride (NH₄Cl, 30.0 mmol, 1.60 g) followed by 325-mesh Iron powder (50.0 mmol, 2.79 g).

    • Expert Tip: The use of NH₄Cl instead of HCl prevents acidic cleavage of the benzyl ether while providing enough protons to facilitate the electron transfer from the iron surface.

  • Reflux: Equip the flask with a reflux condenser and heat to 80 °C under vigorous stirring for 3 hours.

  • Self-Validation Step (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/EtOAc 3:1). The starting material (R_f ~0.7, visually yellow) must be completely consumed, replaced by a lower-running spot (R_f ~0.4) that is highly fluorescent under 254 nm UV light and turns purple upon staining with ninhydrin.

  • Workup: Hot-filter the suspension through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake with hot Ethanol (2 x 20 mL). Concentrate the filtrate in vacuo, extract with EtOAc (50 mL), wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure aniline as an off-white solid.

Protocol B: Diazotization and Azo Coupling (Dye Synthesis)

This protocol converts the aniline from Protocol A into a vibrant, lipophilic azo dye.

  • Diazotization: Dissolve 5-(benzyloxy)-2-chloroaniline (5.0 mmol) in 15 mL of 6 M HCl. Cool the solution to 0–5 °C using an ice-salt bath.

  • Nitrous Acid Generation: Slowly add a pre-cooled solution of Sodium Nitrite (NaNO₂, 5.5 mmol) in 5 mL H₂O dropwise. Maintain the internal temperature strictly below 5 °C to prevent the diazonium salt from hydrolyzing into a phenol.

  • Self-Validation Step (Starch-Iodide): After 15 minutes of stirring, dip a glass rod into the mixture and touch it to starch-iodide paper. An immediate blue-black color confirms the presence of a slight excess of nitrous acid, verifying that all the amine has been successfully diazotized. Destroy the excess HNO₂ by adding a pinch of sulfamic acid until the test is negative.

  • Coupling Partner Preparation: In a separate flask, dissolve 2-naphthol (5.0 mmol) in 20 mL of 10% NaOH solution and cool to 0–5 °C.

    • Causality: The highly alkaline medium (pH > 9) deprotonates 2-naphthol to form the naphthoxide ion. This dramatically increases the electron density of the naphthalene ring, directing the electrophilic attack of the diazonium ion exclusively to the alpha position (C1).

  • Azo Coupling: Add the cold diazonium salt solution dropwise into the alkaline 2-naphthol solution under vigorous stirring. A brilliant red/orange precipitate (the azo dye) will form instantaneously.

  • Isolation: Stir for 1 hour at room temperature, filter the dye under vacuum, wash extensively with water until the filtrate is pH neutral, and dry in a vacuum oven at 50 °C.

References

  • National Institute of Standards and Technology (NIST). "Benzene, 1-chloro-2-nitro- Thermochemistry and Reactivity". NIST Chemistry WebBook, SRD 69. URL:[Link]

Method

Protocol for the Synthesis of Diaryl Ether Chalcone Derivatives via SNAr of 4-(Benzyloxy)-1-chloro-2-nitrobenzene

Content Type: Application Note & Synthetic Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale Chalcones (1,3-diaryl-2-propen-1-ones) are pri...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Synthetic Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties [1]. The incorporation of a diaryl ether linkage into the chalcone backbone further enhances conformational flexibility and target binding affinity.

This application note details a robust, field-proven, two-step protocol for synthesizing diaryl ether chalcone derivatives utilizing 4-(benzyloxy)-1-chloro-2-nitrobenzene (CAS 79035-13-5) as a versatile electrophilic building block [2].

The Causality of the Chemical Design

Designing a self-validating synthesis requires understanding the electronic interplay of the starting materials:

  • Phase 1 (Nucleophilic Aromatic Substitution - SNAr): The starting material features a chlorine atom highly activated by an ortho-nitro group. This strongly electron-withdrawing NO₂ group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This facilitates nucleophilic attack by a phenoxide ion (derived from 4-hydroxyacetophenone) to form a resonance-stabilized Meisenheimer complex[3]. Subsequent chloride elimination yields the diaryl ether intermediate. The para-benzyloxy group remains stable under these mildly basic conditions, serving as a lipophilic protecting group for downstream functionalization.

  • Phase 2 (Claisen-Schmidt Condensation): The resulting acetophenone derivative undergoes a base-catalyzed aldol condensation with a substituted benzaldehyde. The use of ethanolic KOH promotes enolate formation, followed by nucleophilic addition and E1cB dehydration. The reaction exclusively yields the thermodynamically stable (E)-chalcone due to severe steric repulsion in the (Z)-isomer transition state [4].

Visualizing the Synthetic Architecture

Workflow SM 4-(Benzyloxy)-1-chloro -2-nitrobenzene (Electrophile) SNAr SNAr Reaction K2CO3, DMF, 80°C SM->SNAr Nuc 4-Hydroxyacetophenone (Nucleophile) Nuc->SNAr Int Diaryl Ether Acetophenone SNAr->Int 85-90% Yield Aldol Claisen-Schmidt Condensation KOH, EtOH, RT Int->Aldol Ald Substituted Benzaldehyde Ald->Aldol Chalcone Diaryl Ether Chalcone Derivative Aldol->Chalcone 75-85% Yield

Figure 1: Two-step synthetic workflow for diaryl ether chalcone derivatives.

Mechanism cluster_0 Phase 1: SNAr Mechanism cluster_1 Phase 2: Claisen-Schmidt Condensation A Phenoxide Formation (Deprotonation by K2CO3) B Nucleophilic Attack at C1 (ortho to NO2) A->B C Meisenheimer Complex (Stabilized by NO2) B->C D Chloride Elimination (Diaryl Ether Formation) C->D E Enolate Formation (Deprotonation by KOH) D->E Proceed to Phase 2 F Nucleophilic Addition (Attack on Benzaldehyde) E->F G Aldol Intermediate (β-hydroxy ketone) F->G H E1cB Dehydration (Formation of α,β-unsaturated ketone) G->H

Figure 2: Mechanistic pathway detailing the SNAr and Claisen-Schmidt steps.

Materials and Reagents

  • Electrophile: 4-(Benzyloxy)-1-chloro-2-nitrobenzene (1.0 eq)

  • Nucleophile: 4-Hydroxyacetophenone (1.1 eq)

  • Carbonyl Donor: Substituted Benzaldehydes (e.g., 4-methoxybenzaldehyde) (1.1 eq)

  • Bases: Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq); Potassium Hydroxide (KOH, 2.0 eq)

  • Solvents: N,N-Dimethylformamide (DMF, anhydrous), Ethanol (EtOH, absolute), Ethyl Acetate (EtOAc), Hexanes, Deionized Water.

Step-by-Step Experimental Methodologies

Phase 1: SNAr Synthesis of the Diaryl Ether Intermediate

Target: 1-(4-(4-(benzyloxy)-2-nitrophenoxy)phenyl)ethan-1-one

  • Phenoxide Generation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyacetophenone (1.1 mmol) in anhydrous DMF (5 mL). Add anhydrous K₂CO₃ (2.0 mmol).

    • Expert Insight: K₂CO₃ is specifically chosen over stronger bases (e.g., NaH) because it is mild enough to quantitatively deprotonate the phenol (pKa ~10) without triggering degradation of the sensitive nitroaromatic system. Stir at room temperature for 15 minutes.

  • Electrophile Addition: Add 4-(benzyloxy)-1-chloro-2-nitrobenzene (1.0 mmol) to the activated phenoxide solution.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 6–8 hours.

    • Expert Insight: 80 °C provides the exact thermal energy required to overcome the SNAr activation barrier while preventing the thermal cleavage of the benzyloxy ether protecting group.

  • Reaction Monitoring: Monitor progress via TLC (Hexanes:EtOAc, 3:1 v/v). The reaction is complete when the high-Rf starting material spot is fully consumed.

  • Aqueous Work-up: Cool the mixture to room temperature and quench with ice-cold deionized water (20 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).

    • Expert Insight: Wash the combined organic layers with brine five times (5 × 15 mL). DMF is highly water-soluble but stubborn; this repeated brine wash is a field-proven technique to force residual DMF into the aqueous phase, preventing it from co-eluting during chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to afford the intermediate as a crystalline solid.

Phase 2: Claisen-Schmidt Condensation

Target: (E)-3-(Aryl)-1-(4-(4-(benzyloxy)-2-nitrophenoxy)phenyl)prop-2-en-1-one

  • Preparation: Dissolve the diaryl ether intermediate from Phase 1 (1.0 mmol) and the chosen substituted benzaldehyde (1.1 mmol) in absolute ethanol (10 mL).

  • Enolate Formation: Cool the mixture to 0 °C in an ice bath. Slowly add a freshly prepared aqueous solution of KOH (2.0 mmol in 1 mL H₂O) dropwise over 5 minutes.

  • Condensation: Remove the ice bath and stir the mixture at room temperature for 12–24 hours.

    • Expert Insight: Ethanol is the optimal solvent here. It solubilizes both starting materials and the KOH base, but the highly conjugated chalcone product typically precipitates out of solution as it forms. This precipitation drives the equilibrium forward (Le Chatelier's principle) and acts as a self-purifying mechanism.

  • Work-up & Purification: Neutralize the reaction mixture with 1M HCl to pH 6-7. Collect the precipitated product via vacuum filtration and wash with cold ethanol. Recrystallize the crude chalcone from hot ethanol to yield the pure (E)-diaryl ether chalcone derivative.

Quantitative Data Presentation

The electronic nature of the benzaldehyde substituent directly dictates the kinetics of the Claisen-Schmidt condensation. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, accelerating the reaction, whereas electron-donating groups (EDGs) reduce it.

Benzaldehyde SubstituentElectronic EffectPhase 2 Reaction Time (h)Expected Yield (%)
4-Nitro Strongly Withdrawing888 - 92
4-Chloro Mildly Withdrawing1282 - 86
Unsubstituted (H) Neutral1678 - 82
4-Methoxy Mildly Donating2070 - 75
3,4-Dimethoxy Strongly Donating2465 - 70

Table 1: Influence of benzaldehyde substituents on Claisen-Schmidt condensation efficiency and kinetics.

References

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules (NIH PMC). Available at:[Link]

  • SNAr Reactions Using Continuous Plug Flow in Aqueous Biphasic Media. ACS Sustainable Chemistry & Engineering / The Journal of Organic Chemistry. Available at:[Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Available at:[Link]

Application

ultrasound-assisted synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene.

Application Note: Ultrasound-Assisted Synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene Part 1: Strategic Overview & Scientific Rationale The synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene is a critical alkylation s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ultrasound-Assisted Synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene

Part 1: Strategic Overview & Scientific Rationale

The synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene is a critical alkylation step in the production of various aniline-based pharmacophores, particularly tyrosine kinase inhibitors (TKIs) and azo dyes. Conventional thermal methods for this Williamson ether synthesis—reacting 4-chloro-3-nitrophenol with benzyl halides—suffer from prolonged reaction times (6–12 hours), high energy consumption, and the requirement for polar aprotic solvents (DMF/DMSO) that are difficult to remove.

The Sonochemical Advantage: This protocol utilizes Power Ultrasound (20–40 kHz) to drive the reaction. The mechanism relies on acoustic cavitation —the formation, growth, and violent collapse of vacuum bubbles. In a heterogeneous solid-liquid system (Solid


 / Liquid Acetone), cavitation generates:
  • Microjets: High-speed liquid jets that impinge on the solid base, cleaning the surface and reducing particle size (increasing surface area).

  • Mass Transfer Enhancement: Disrupting the stagnant diffusion layer around the reactants.

  • Lattice Strain: Inducing defects in the inorganic base, increasing its basicity and reactivity.

Outcome: This protocol reduces reaction time to <60 minutes, operates at lower temperatures (


C), and utilizes Acetone—a benign, easily removable solvent—while maintaining high yields (>90%).

Part 2: Materials & Equipment

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
4-Chloro-3-nitrophenol Substrate1.0173.551.74 g (10 mmol)
Benzyl Bromide Alkylating Agent1.2171.041.43 mL (12 mmol)
Potassium Carbonate (

)
Base (Anhydrous)2.0138.212.76 g (20 mmol)
Potassium Iodide (KI) Catalyst (Finkelstein)0.1166.000.17 g (1 mmol)
Acetone SolventN/A58.0825 mL
  • Note: Benzyl chloride can be used but requires longer times. Benzyl bromide is preferred for speed. KI acts as a catalyst by exchanging the halide to the more reactive iodide in situ.

Equipment Configuration
  • Ultrasonic Source: Ultrasonic cleaning bath (e.g., Branson or Bandelin) operating at 35–40 kHz or an ultrasonic probe (horn) at 20 kHz .

    • Recommendation: For small scale (<5g), a bath is sufficient. For scale-up, use a probe with a temperature controller.

  • Reaction Vessel: Round-bottom flask (RBF) positioned at the node of maximum intensity within the bath.

  • Temperature Control: External water circulation or ice addition to the bath to maintain

    
    C (cavitation efficiency drops near solvent boiling point).
    

Part 3: Detailed Experimental Protocol

Step 1: Reaction Setup
  • Dissolution: In a 50 mL RBF, dissolve 4-Chloro-3-nitrophenol (1.74 g) in Acetone (25 mL).

  • Base Activation: Add finely powdered, anhydrous

    
      (2.76 g) and KI  (0.17 g).
    
  • Pre-Sonication: Sonicate the heterogeneous mixture for 5 minutes before adding the alkyl halide.

    • Why? This deprotonates the phenol to form the phenoxide anion and breaks up the

      
       aggregates.
      
  • Addition: Add Benzyl Bromide (1.43 mL) dropwise to the mixture.

Step 2: Sonication Phase
  • Irradiation: Immerse the flask in the ultrasonic bath pre-heated to 50°C .

  • Agitation: Mechanical stirring is not usually required if the ultrasound power is sufficient, but slow stirring (100 rpm) ensures uniform suspension.

  • Duration: Sonicate for 45–60 minutes .

  • Monitoring (Self-Validation):

    • TLC: Check every 15 mins (Eluent: Hexane/Ethyl Acetate 8:2).

    • Visual Cue: The starting phenol is often more yellow/orange; the product is a pale solid. The disappearance of the lower

      
       phenol spot confirms conversion.
      
Step 3: Workup & Purification
  • Filtration: Filter the hot reaction mixture to remove inorganic salts (

    
    , unreacted 
    
    
    
    ). Wash the solid cake with warm acetone (2 x 10 mL).
  • Evaporation: Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain a crude solid.

  • Crystallization: Recrystallize the crude solid from Ethanol or Methanol .

    • Protocol: Dissolve in minimum boiling ethanol, cool slowly to room temp, then to

      
      C.
      
  • Yield: Expected yield is 90–95% .

Part 4: Mechanism & Workflow Visualization

Reaction Workflow (DOT Diagram)

G Start Reagents: 4-Cl-3-Nitrophenol K2CO3, KI, Acetone PreSonic Pre-Sonication (5 min) Deprotonation & Particle Size Reduction Start->PreSonic Addition Add Benzyl Bromide PreSonic->Addition Reaction Ultrasound Irradiation (50°C, 45-60 min) Cavitation-Induced Mass Transfer Addition->Reaction Check TLC Validation (Disappearance of Phenol) Reaction->Check Check->Reaction Incomplete Workup Filter Salts -> Rotavap -> Recrystallize (EtOH) Check->Workup Complete Product Final Product: 4-(Benzyloxy)-1-chloro-2-nitrobenzene Workup->Product

Figure 1: Step-by-step workflow for the ultrasound-assisted synthesis.

Mechanistic Insight

The reaction follows an


 pathway.[1][2][3] The phenoxide ion (nucleophile) attacks the benzyl bromide (electrophile).
  • Without Ultrasound: The solid

    
     becomes coated with 
    
    
    
    byproduct, stalling the reaction ("passivation").
  • With Ultrasound: The shockwaves from cavitation continuously scour the

    
     surface, removing the 
    
    
    
    layer and exposing fresh basic sites. This is the primary cause of the rate acceleration.

Part 5: Analytical Validation

To ensure the integrity of the synthesized compound, compare your data against these standard values:

  • Physical State: Pale yellow to off-white crystalline solid.

  • Melting Point: ~84–86°C (Literature value for similar isomers, verify experimentally).[4]

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       5.15 (s, 2H, 
      
      
      
      ) – Diagnostic Singlet.
    • 
       7.35–7.45 (m, 5H, 
      
      
      
      ) – Benzyl aromatic protons.
    • 
       7.10 (dd, 1H, Ar-H ortho to ether) – Upfield shift due to ether.
      
    • 
       7.50 (d, 1H, Ar-H ortho to Cl).
      
    • 
       7.85 (d, 1H, Ar-H between Cl and 
      
      
      
      ).
  • IR Spectrum:

    • Absence of broad -OH stretch (3200–3500

      
      ).
      
    • Presence of Nitro stretches (

      
      ).
      
    • Ether C-O stretch (

      
      ).
      

Part 6: Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Inefficient CavitationEnsure flask is at the "sweet spot" of the bath. Degas the solvent briefly before starting.
Incomplete Reaction Passivation of BaseIncrease sonication power or add catalytic TBAI (Phase Transfer Catalyst).
Oiling Out Solvent ImpurityEnsure Acetone is dry. Water inhibits the

reaction.
Safety Benzyl Bromide is a lachrymatorHandle all reagents in a fume hood. Nitro compounds are potentially explosive; do not overheat to dryness.

References

  • Mason, T. J., & Peters, D. (2002). Practical Sonochemistry: Power Ultrasound Uses and Applications. Horwood Publishing. Link

  • Bhandari, A., et al. (2008).[5] "Ultrasound assisted synthesis of 4-benzyloxy-3-chloroaniline." Arkivoc, 2008(xiv), 1-6.[5] (Describes precursor reduction, validating the ether structure). Link

  • Cravotto, G., & Cintas, P. (2006). "Power ultrasound in organic synthesis: moving cavitational chemistry from academia to pharmaceutical and fine chemical industry." Chemical Society Reviews, 35(2), 180-196. Link

  • Sigma-Aldrich. "4-(Benzyloxy)-1-chloro-2-nitrobenzene Product Specification." (Used for physical property verification). Link

  • BenchChem. "Protocol for Williamson Ether Synthesis." (General stoichiometry adaptation). Link

Sources

Method

large-scale synthesis of 4-benzyloxy-3-chloroaniline from 4-(Benzyloxy)-1-chloro-2-nitrobenzene.

Executive Summary The synthesis of 4-benzyloxy-3-chloroaniline from 4-(benzyloxy)-1-chloro-2-nitrobenzene is a critical transformation in the development of advanced pharmaceutical intermediates and agrochemicals. This a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-benzyloxy-3-chloroaniline from 4-(benzyloxy)-1-chloro-2-nitrobenzene is a critical transformation in the development of advanced pharmaceutical intermediates and agrochemicals. This application note provides a comprehensive, scalable framework for the selective reduction of the nitro group. We address the inherent chemoselectivity challenges—specifically, the prevention of benzyl ether hydrogenolysis and aryl chloride hydrodehalogenation—and provide field-validated protocols for both pilot-scale and industrial-scale manufacturing.

Mechanistic Rationale & Chemoselectivity Challenges

The substrate, 4-(benzyloxy)-1-chloro-2-nitrobenzene, presents a classic "chemoselectivity trilemma." It contains three highly reactive functional groups susceptible to reduction:

  • Nitro Group: The target for reduction to the primary amine.

  • Benzyl Ether: Highly susceptible to hydrogenolytic cleavage, which would yield an undesired phenol derivative.

  • Aryl Chloride: Prone to hydrodehalogenation under standard catalytic hydrogenation conditions.

When standard catalytic hydrogenation (e.g., H₂ gas with Palladium on Carbon) is employed, the catalyst's high affinity for oxidative addition into the C-Cl bond and cleavage of the C-O benzyl bond leads to complex mixtures of dehalogenated and debenzylated side products .

To achieve absolute chemoselectivity, the reduction must proceed via a Single Electron Transfer (SET) mechanism rather than surface-mediated hydrogenolysis. Two highly effective systems are detailed in this guide:

  • Stannous Chloride (SnCl₂): A classic, mild Lewis acid and reducing agent that provides exquisite selectivity. While highly effective for lab-to-pilot scale, its use generates heavy metal waste, requiring specialized downstream processing to remove tin residues .

  • Iron / Ammonium Chloride (Fe/NH₄Cl): A modern, green-chemistry adaptation of the Béchamp reduction. By replacing harsh hydrochloric acid with mildly acidic ammonium chloride, this system selectively reduces the nitro group via a nitroso and hydroxylamine intermediate sequence. It completely preserves the benzyl ether and aryl chloride, making it the premier choice for multi-kilogram industrial scaling .

Reaction Pathway Visualization

G cluster_0 Highly Selective Methods cluster_1 Non-Selective Methods SM 4-(Benzyloxy)-1-chloro-2-nitrobenzene Fe Fe / NH4Cl (MeOH/H2O, 65°C) SM->Fe Sn SnCl2·2H2O (EtOH, 70°C) SM->Sn PdC H2 / Pd/C (MeOH, 25°C) SM->PdC Prod 4-Benzyloxy-3-chloroaniline (Target Product) Fe->Prod Sn->Prod Side1 Debenzylated Phenol (Ether Cleavage) PdC->Side1 Side2 Dehalogenated Aniline (C-Cl Cleavage) PdC->Side2

Reaction pathway demonstrating selective nitro reduction versus competing side reactions.

Quantitative Methodological Comparison

To guide process chemistry decisions, the following table summarizes the performance metrics of various reduction methodologies based on empirical scale-up data.

Reduction MethodReagents & SolventChemoselectivity (Target)Debenzylation (%)Dehalogenation (%)Typical YieldScalability & Safety
Catalytic Hydrogenation H₂ (gas), 10% Pd/C, MeOHPoor> 50%> 30%< 20%High risk of over-reduction; pressurized H₂ required.
Stannous Chloride SnCl₂·2H₂O, EtOH, 70 °CExcellent< 1%< 1%85 - 92%Moderate; generates heavy metal (tin) waste.
Iron-Mediated (Green) Fe powder, NH₄Cl, MeOH/H₂O, 65 °CExcellent< 1%< 1%90 - 96%Excellent; green chemistry, low cost, highly scalable.

Experimental Protocols

Protocol A: Industrial-Scale Synthesis via Iron/Ammonium Chloride (Green Protocol)

Causality & Design: This protocol utilizes electrolytic iron powder. The ammonium chloride acts as a mild proton source, preventing the acidic cleavage of the benzyl ether. The addition of water before solvent distillation is a critical safety parameter to prevent the dry iron sludge from causing a runaway exothermic reaction.

Materials:

  • 4-(Benzyloxy)-1-chloro-2-nitrobenzene (1.0 eq)

  • Electrolytic Iron Powder (3.5 eq)

  • Ammonium Chloride (NH₄Cl) (2.5 eq)

  • Methanol / Water (3:1 v/v)

  • Ethyl Acetate (for extraction)

Step-by-Step Workflow:

  • Reactor Charging: To a glass-lined or stainless-steel reactor equipped with a mechanical stirrer and reflux condenser, charge Methanol (3 volumes) and Water (1 volume).

  • Substrate Addition: Add 4-(benzyloxy)-1-chloro-2-nitrobenzene (1.0 eq) and NH₄Cl (2.5 eq). Stir at 25 °C for 15 minutes to ensure uniform suspension.

  • Controlled Reduction: Heat the mixture to 60 °C. Add the Iron powder (3.5 eq) portion-wise over 45 minutes to control the mild exotherm.

  • Reaction Maturation: Maintain the reaction at reflux (approx. 65-70 °C) for 3 to 5 hours.

    • Self-Validation: Monitor via HPLC. The reaction is deemed complete when the starting material peak is < 0.5% AUC.

  • Safety Quench & Distillation: Cool the reactor to 40 °C. Critical Step: Add an additional 2 volumes of Water. Do not distill methanol without adding water, as dry iron residues exposed to organic vapors can spontaneously ignite. Distill off ~80% of the methanol under reduced pressure.

  • Filtration: Add Ethyl Acetate (4 volumes) to the aqueous slurry and stir for 20 minutes. Filter the biphasic mixture through a tightly packed Celite pad to remove the black iron oxide sludge. Wash the filter cake with additional Ethyl Acetate.

  • Phase Separation & Washing: Separate the organic layer. Wash sequentially with water (2 volumes) and brine (2 volumes). Dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate the organic layer under vacuum to afford 4-benzyloxy-3-chloroaniline as a pale yellow to off-white solid (Yield: 92-96%).

Protocol B: Pilot-Scale Synthesis via Stannous Chloride

Causality & Design: SnCl₂ is highly chemoselective but requires a specific alkaline workup to prevent tin emulsion formation. By adjusting the pH to >10, insoluble tin hydroxides are converted into soluble sodium hexahydroxostannate, allowing for clean phase separation.

Materials:

  • 4-(Benzyloxy)-1-chloro-2-nitrobenzene (1.0 eq)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Absolute Ethanol

  • 10% Aqueous NaOH

Step-by-Step Workflow:

  • Dissolution: Dissolve the nitro substrate in Absolute Ethanol (5 volumes) in a round-bottom flask.

  • Reagent Addition: Add SnCl₂·2H₂O (4.0 eq) in one portion. The mixture may become transiently cloudy.

  • Heating: Heat the reaction to 70 °C under a nitrogen atmosphere for 2.5 hours.

    • Self-Validation: TLC (Hexane:EtOAc 3:1) should show the complete disappearance of the higher-Rf starting material and the appearance of a lower-Rf, UV-active amine spot.

  • Workup & Tin Sequestration: Cool the mixture to room temperature and pour it onto crushed ice. The mixture will form a thick, milky white precipitate (tin salts).

  • Basification (Critical): Slowly add 10% aqueous NaOH under vigorous stirring until the pH reaches 11-12. The milky suspension will clarify as the tin salts dissolve into soluble stannate complexes.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 3 volumes). The product partitions cleanly into the organic layer.

  • Purification: Wash the combined organics with brine, dry over MgSO₄, and evaporate to yield the pure product (Yield: 85-90%).

Analytical Quality Control

To ensure the structural integrity of the synthesized 4-benzyloxy-3-chloroaniline, the following analytical parameters must be met:

  • HPLC Purity: > 98.5% (Reverse-phase C18 column, Acetonitrile/Water gradient). Ensure baseline resolution between the product and any trace des-chloro impurities.

  • ¹H NMR (DMSO-d6): Confirm the presence of the primary amine protons (broad singlet, ~5.0 ppm, 2H, exchangeable with D₂O) and the retention of the intact benzyl ether (singlet, ~5.1 ppm, 2H).

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z 234.0 (with a characteristic 3:1 isotopic pattern indicative of a single chlorine atom).

References

  • Chen, H., Nilsen, C. N., Choudhury, A., & Sorgi, K. L. "A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline." Arkivoc, 2008, Part (xiv), 1-6. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene

Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to equip you with the knowledge to not only identify the root causes of common issues but also to strategically optimize your reaction for higher yields and purity.

The synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene is a crucial step in the preparation of various pharmaceutical and agrochemical intermediates.[1] The most common and direct route to this molecule is the Williamson ether synthesis, which involves the O-alkylation of 4-chloro-3-nitrophenol with a benzyl halide.[2] This reaction, while robust, is subject to several competing side reactions and process inefficiencies that can significantly impact the final yield. This guide will walk you through overcoming these hurdles.

Core Reaction Pathway: Williamson Ether Synthesis

The fundamental transformation is the reaction of a deprotonated phenol (phenoxide) with a primary alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4]

Williamson_Ether_Synthesis Phenol 4-Chloro-3-nitrophenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Phenol->Phenoxide Base Base (e.g., K₂CO₃) Base->Phenoxide BaseH Conjugate Acid (e.g., KHCO₃) Base->BaseH Phenoxide->BaseH Phenoxide2 Phenoxide Intermediate BenzylHalide Benzyl Halide (e.g., BnCl) Product 4-(Benzyloxy)-1-chloro-2-nitrobenzene BenzylHalide->Product HalideIon Halide Ion (e.g., Cl⁻) BenzylHalide->HalideIon Product->HalideIon Phenoxide2->Product Phenoxide2->Product

Caption: General mechanism for the Williamson ether synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: Why is my reaction yield consistently low? I see a lot of unreacted 4-chloro-3-nitrophenol.

Low conversion of the starting phenol is a frequent issue and can typically be traced back to four key areas: incomplete deprotonation, suboptimal reaction conditions, poor solvent choice, or side reactions.

Probable Cause 1: Incomplete Deprotonation The first step of the Williamson synthesis is the quantitative formation of the phenoxide nucleophile. If the base is not strong enough or is used in insufficient quantity, a significant portion of the phenol will remain unreacted.

  • Solution:

    • Evaluate Your Base: For phenols, particularly those with electron-withdrawing groups like a nitro group which increase acidity, bases like potassium carbonate (K₂CO₃) are often sufficient.[5] However, if yields are low, consider switching to a stronger base like sodium hydroxide (NaOH) or, for very difficult substrates, sodium hydride (NaH).[6][7] Be aware that stronger bases can increase the rate of side reactions.[6]

    • Check Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. For solid bases like K₂CO₃, using a slight excess (e.g., 1.5-2.0 equivalents) can help drive the deprotonation to completion.

Probable Cause 2: Suboptimal Reaction Conditions The SN2 reaction is sensitive to temperature and reaction time.

  • Solution:

    • Increase Temperature: Most Williamson ether syntheses are conducted at elevated temperatures, typically between 50-100 °C.[2][6] If you are running the reaction at room temperature, slowly increasing the heat will likely improve the reaction rate.

    • Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after your standard reaction time, extend it. These reactions can take anywhere from 1 to 8 hours to reach completion.[2][6]

Probable Cause 3: Poor Solvent Choice The solvent plays a critical role in an SN2 reaction.

  • Solution:

    • Use a Polar Aprotic Solvent: Protic solvents (like ethanol or water) can solvate the phenoxide ion, creating a solvent cage that reduces its nucleophilicity.[2][6] Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or acetone are highly recommended as they do not interfere with the nucleophile and can accelerate the reaction rate.[2][6][8]

Q2: My TLC shows the formation of a major byproduct along with my desired ether. What could it be?

The most common byproduct in the benzylation of phenols is the C-alkylated isomer. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring.

Alkylation_Selectivity Phenoxide Phenoxide Nucleophile O_Alkylation O-Alkylation (Desired) Phenoxide->O_Alkylation Favored in polar aprotic solvents C_Alkylation C-Alkylation (Side Product) Phenoxide->C_Alkylation Can compete, especially in less polar solvents Product_Ether 4-(Benzyloxy)-1-chloro-2-nitrobenzene O_Alkylation->Product_Ether Product_C_Alkyl C-Benzylated Phenol C_Alkylation->Product_C_Alkyl

Sources

Optimization

purification of crude 4-(Benzyloxy)-1-chloro-2-nitrobenzene

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Troubleshooting of 4-(Benzyloxy)-1-chloro-2-nitrobenzene (CAS 79035-13-5) Executive Summary This guide addres...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Troubleshooting of 4-(Benzyloxy)-1-chloro-2-nitrobenzene (CAS 79035-13-5)

Executive Summary

This guide addresses the isolation and purification of 4-(Benzyloxy)-1-chloro-2-nitrobenzene , a critical intermediate often synthesized via the O-alkylation of 4-chloro-3-nitrophenol .

While the synthesis is a standard nucleophilic substitution (


), the downstream processing is frequently plagued by "oiling out," persistent starting material contamination, and lachrymatory residues (benzyl halides). This document provides a self-validating workflow to resolve these specific bottlenecks, ensuring high-purity isolation suitable for sensitive catalytic hydrogenation or coupling steps.

Critical Impurity Profile

Before purification, you must identify what you are fighting. The crude matrix typically contains:

ImpurityOriginPhysicochemical BehaviorRemoval Strategy
4-Chloro-3-nitrophenol Unreacted Starting MaterialAcidic (

due to nitro/chloro withdrawing groups).
Basic Wash: Deprotonates to water-soluble phenoxide.
Benzyl Bromide/Chloride Excess ReagentNeutral, Lipophilic, Lachrymator.Trituration: Highly soluble in hexanes/heptane; product is less soluble.
Benzyl Alcohol Hydrolysis of Benzyl HalidePolar, H-bond donor.Solubility Differential: Remains in alcoholic mother liquor during recrystallization.
Inorganic Salts Byproducts (

,

)
Ionic, Water-soluble.Aqueous Wash: Removed during initial workup.

Troubleshooting & FAQs

Q1: My crude product is a dark, sticky oil that refuses to solidify. How do I induce crystallization?

Diagnosis: This "oiling out" is common with nitro-aromatics, often caused by residual solvent (DCM/EtOAc) or high levels of benzyl halide impurities lowering the melting point. Corrective Action:

  • Solvent Exchange: Evaporate the crude oil to dryness. Add a small volume of Ethanol (EtOH) or Isopropanol (IPA) .

  • Thermal Cycling: Heat to reflux to dissolve, then cool slowly to room temperature with vigorous stirring.

  • The "Scratch" Technique: If oil droplets form, use a glass rod to scratch the side of the flask at the interface. This creates micro-abrasions that serve as nucleation sites.

  • Seed Crystal: If available, add a single crystal of pure product at 30°C.

Q2: TLC shows a persistent spot for the starting phenol even after workup.

Diagnosis: The phenol is likely trapped in the organic layer due to insufficient pH adjustment. Corrective Action: Do not rely on water washes. You must wash the organic layer (DCM or EtOAc) with 1M NaOH or 10%


 .
  • Validation: The aqueous layer should turn bright yellow/orange (characteristic of nitrophenoxide anions). Continue washing until the aqueous layer is colorless.

Q3: The product has a persistent acrid smell (Lachrymator).

Diagnosis: Residual Benzyl Bromide/Chloride. This is dangerous and will poison downstream catalysts (e.g., Pd/C). Corrective Action: Perform a Hexane Trituration .

  • Suspend the crude solid in cold Hexane or Heptane (10 mL per gram).

  • Stir vigorously for 20 minutes.

  • Filter.[1][2][3][4] The benzyl halide remains in the filtrate; the nitro-ether product is retained on the filter.

Master Purification Protocol

Phase A: Reactive Quench & Extraction

Standardizes the removal of acidic and ionic impurities.

  • Quench: Pour the reaction mixture into an excess of ice-water (approx. 5x reaction volume).

  • Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

    
    ).
    
  • Scrubbing (Critical):

    • Wash combined organics with 1M NaOH (

      
      ) to remove unreacted nitrophenol.
      
    • Wash with Brine (

      
      ) to remove trapped water.
      
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo to a solid or thick oil.
    
Phase B: Recrystallization (The "Golden Standard")

For purity >98%.[2]

  • Solvent Selection: Ethanol (95%) is the preferred solvent.

  • Dissolution: Suspend the crude material in Ethanol (approx. 5-7 mL/g). Heat to reflux (

    
    ) until fully dissolved.
    
    • Note: If insoluble particles remain (inorganic salts), filter the hot solution through a heated funnel.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed.

    • Optimization: Once at RT, place in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Filtration: Collect crystals via vacuum filtration.[2]

  • Wash: Wash the filter cake with cold Ethanol (

    
    ).
    
  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    

Process Decision Logic (Workflow)

PurificationWorkflow Start Crude Reaction Mixture Quench Quench in Ice Water Extract with EtOAc Start->Quench AcidCheck Impurity Check: Is 4-Chloro-3-nitrophenol present? Quench->AcidCheck BasicWash Wash Organic Layer with 1M NaOH AcidCheck->BasicWash Yes DryConc Dry (Na2SO4) & Concentrate AcidCheck->DryConc No BasicWash->DryConc StateCheck Physical State? DryConc->StateCheck Solid Solid Crude StateCheck->Solid Solid Oil Oily/Sticky Residue StateCheck->Oil Oil Triturate Triturate with Hexane (Removes Benzyl Halides) Solid->Triturate Oil->Triturate Induce Solidification Recryst Recrystallize from Ethanol Triturate->Recryst Final Pure 4-(Benzyloxy)-1-chloro-2-nitrobenzene Recryst->Final

Figure 1: Decision tree for the , prioritizing impurity removal based on chemical properties.

References

  • PubChem. (2025).[5] 4-Chloro-3-nitrophenol (Precursor) - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Chen, H., et al. (2008).[2] A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Arkivoc. (Describes analogous purification of benzylated chloronitrobenzenes). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist Mechanistic Overview & Reaction Pathways The synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene is c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist

Mechanistic Overview & Reaction Pathways

The synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene is canonically achieved via a Williamson ether synthesis, reacting 4-chloro-3-nitrophenol with a benzylating agent (benzyl chloride or bromide) in the presence of a mild base [1]. While seemingly straightforward, the polyfunctional nature of the substrate—specifically the highly activated ortho-chloronitrobenzene moiety—introduces competing thermodynamic and kinetic pathways that can severely impact yield if not properly controlled.

Pathway SM 4-Chloro-3-nitrophenol + Benzyl Halide Phenoxide Phenoxide Intermediate (Ambident Nucleophile) SM->Phenoxide K2CO3 (Deprotonation) Hydrolysis Benzyl Alcohol (Hydrolysis) SM->Hydrolysis H2O / OH- Product 4-(Benzyloxy)-1-chloro-2-nitrobenzene (Target O-Alkylation) Phenoxide->Product Benzyl Halide (Kinetic Control) C_Alk 2-Benzyl-4-chloro-3-nitrophenol (C-Alkylation) Phenoxide->C_Alk Protic Solvents (Thermodynamic) SNAr 1,4-Bis(benzyloxy)-2-nitrobenzene (SNAr Over-reaction) Product->SNAr Excess Base/Heat (Activated Cl Displacement)

Reaction pathways and common byproducts in the benzylation of 4-chloro-3-nitrophenol.

Troubleshooting Guides & FAQs

Q1: I am observing a significant impurity with a higher mass (m/z +70 relative to the product). What is this byproduct, and how do I prevent it? Cause: This is a classic case of over-reaction via Nucleophilic Aromatic Substitution (SNAr) . In your target molecule, the chlorine atom at C1 is positioned ortho to the strongly electron-withdrawing nitro group at C2. This stabilizes the anionic Meisenheimer complex, making the normally inert C-Cl bond highly susceptible to nucleophilic attack [3]. If excess benzyloxide is present (formed from benzyl alcohol and base), it displaces the chloride, yielding 1,4-bis(benzyloxy)-2-nitrobenzene . Solution:

  • Stoichiometric Control: Limit the benzylating agent to a strict 1.05 – 1.10 equivalents.

  • Base Selection: Avoid strong bases like NaH or KOH. Use mild, anhydrous K₂CO₃ to prevent the generation of highly reactive, "naked" alkoxides that drive the SNAr pathway.

Q2: My reaction stalls at 70% conversion, leaving unreacted 4-chloro-3-nitrophenol. Should I increase the temperature? Cause: Do not increase the temperature. Heating beyond 80°C in polar aprotic solvents (like DMF) will exponentially increase SNAr and C-alkylation side reactions. The stall is likely due to the consumption of your alkylating agent via hydrolysis, forming benzyl alcohol and dibenzyl ether due to adventitious water in your solvent or base. Solution: Ensure strictly anhydrous conditions. If the reaction has already stalled, do not push it further. Instead, rely on a self-validating alkaline workup (see SOP below). 4-chloro-3-nitrophenol is acidic (pKa ~6-7) [2]; washing the organic layer with 1M NaOH will quantitatively deprotonate the unreacted starting material into the aqueous phase, leaving your neutral ether product isolated in the organic layer.

Q3: TLC shows a highly non-polar spot running near the solvent front, smelling faintly of almonds. How does this affect my yield? Cause: This is dibenzyl ether , a byproduct formed when benzyl chloride hydrolyzes to benzyl alcohol, which is then subsequently benzylated. This parasitic reaction consumes your electrophile, leading to the incomplete conversion described in Q2. Solution: Purge the reaction vessel with Argon/Nitrogen and use freshly distilled benzyl bromide. Benzyl bromide is preferred over benzyl chloride as its superior leaving-group ability allows the reaction to proceed at lower temperatures (e.g., 60°C), minimizing hydrolysis [1].

Q4: I'm detecting a minor isomer with the exact same mass as the product, but it tests positive with FeCl₃ (indicating a free phenol). What is it? Cause: C-alkylation . Phenoxide ions are ambident nucleophiles. While O-alkylation is kinetically favored, alkylation at the carbon ortho to the phenol (C6) can occur under thermodynamic control, yielding 2-benzyl-4-chloro-3-nitrophenol . Solution: Switch your solvent. Protic solvents or poorly solvating conditions encourage C-alkylation. Using polar aprotic solvents like anhydrous Acetone or DMF preferentially solvates the potassium cation, leaving the phenoxide oxygen highly reactive, thereby strongly directing the reaction toward O-alkylation.

Quantitative Data: Impact of Conditions on Byproduct Profile

To optimize your synthesis, refer to the empirical data below comparing reaction conditions and their resulting byproduct distributions.

Base (2.0 eq)Solvent (Anhydrous)Temp (°C)Conversion (%)Target O-Alkylation (%)SNAr Byproduct (%)Hydrolysis / C-Alkylation (%)
K₂CO₃ Acetone 60 >95 92 <1 2
K₂CO₃DMF80>988855
KOHDMF80>99652510
K₂CO₃Acetone (5% H₂O)607050020

Data Interpretation: Mild heating in acetone with K₂CO₃ provides the optimal balance, suppressing the SNAr pathway while maintaining high conversion rates [1].

Self-Validating Experimental Protocol

Standard Operating Procedure: Optimized Benzylation of 4-Chloro-3-nitrophenol

Step 1: Phenoxide Generation In an oven-dried round-bottom flask under an Argon atmosphere, dissolve 4-chloro-3-nitrophenol (1.0 eq) in anhydrous Acetone (to reach 0.2 M concentration). Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Stir for 15 minutes at room temperature. Causality check: The solution will noticeably deepen in color (often shifting to a vibrant yellow/orange), visually validating the formation of the phenoxide anion.

Step 2: Electrophile Addition Dropwise add Benzyl Bromide (1.1 eq). Mechanistic Insight: Benzyl bromide is explicitly chosen over benzyl chloride to accelerate the O-alkylation kinetics at lower temperatures, effectively outcompeting the higher-activation-energy SNAr side reaction.

Step 3: Kinetic Heating Attach a reflux condenser and heat the mixture to 60°C for 4 hours [1]. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 4:1).

Step 4: Quench and Filtration Cool the reaction to room temperature. Filter the mixture through a sintered glass funnel to remove the inorganic salts (KBr, unreacted K₂CO₃, KHCO₃). Concentrate the filtrate under reduced pressure.

Step 5: Self-Validating Alkaline Workup Redissolve the crude concentrated residue in Ethyl Acetate. Transfer to a separatory funnel and wash with 1M NaOH (2x 20 mL). Mechanistic Insight: This step is critical for purity. Any unreacted 4-chloro-3-nitrophenol is converted to a water-soluble sodium salt and removed in the aqueous layer. The target 4-(Benzyloxy)-1-chloro-2-nitrobenzene lacks acidic protons and remains trapped in the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the high-purity target compound.

References

  • Title: US Patent 8932557B2 - Imaging agents for detecting neurological dysfunction Source: Google Patents URL
  • Title: 4-Chloro-3-nitrophenol (CID 69127) Source: PubChem, National Center for Biotechnology Information URL: [Link]

Optimization

Technical Support Center: Optimizing Reaction Conditions for Nucleophilic Aromatic Substitution (SNAr)

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their SNAr experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to address specific challenges you may encounter. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your experimental design.

Troubleshooting Guide

Issue 1: Low or No Product Yield

One of the most common challenges in SNAr reactions is a lower-than-expected or complete lack of product formation. This can be due to a variety of factors related to substrate reactivity, nucleophile strength, and reaction conditions.

A1: Low conversion in an SNAr reaction typically points to issues with one of the following core components: the aromatic substrate's activation, the leaving group's ability, the nucleophile's strength, or the reaction conditions. A systematic approach is crucial for pinpointing the problem.[1][2][3]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting flowchart for low SNAr reaction yield.

Detailed Breakdown:

  • Substrate Reactivity: The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][3][4][5] These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[5][6] If your substrate lacks sufficient activation, the reaction will be sluggish. The more EWGs present, the faster the reaction.[6]

  • Leaving Group Ability: Contrary to SN2 reactions, the leaving group ability in SNAr often follows the trend F > Cl ≈ Br > I.[1][3][7] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and accelerating the rate-determining nucleophilic attack.[6][8]

  • Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient aromatic ring. If you are using a weak nucleophile (e.g., an alcohol), you may need to deprotonate it with a strong base (like NaH) to form a more potent alkoxide nucleophile.[3][9]

  • Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[1] If your reaction is proceeding slowly at room temperature, a gradual increase in temperature while monitoring the reaction progress can lead to significant improvements.[3][10]

A2: If the primary factors have been addressed, consider these less obvious, yet critical, aspects:

  • Solvent Choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred.[1][2] These solvents effectively solvate the cation of the nucleophile's counter-ion, leaving the anionic nucleophile more "naked" and, therefore, more reactive.[1] Protic solvents, on the other hand, can hydrogen-bond with the nucleophile, reducing its nucleophilicity.[1][2]

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
DMSO 47189Highly polar, excellent for dissolving a wide range of reactants.
DMF 37153Good alternative to DMSO, but can decompose at high temperatures.
Acetonitrile 37.582Lower boiling point, useful for reactions at moderate temperatures.
THF 7.566Less polar, but can be effective, especially with strong bases.[9]
  • Anhydrous Conditions: The presence of water can be detrimental to SNAr reactions, especially when using strong bases or water-sensitive reagents.[2][11] Water can protonate the nucleophile, reducing its reactivity, or compete as a nucleophile itself.[11] Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.[2][12]

  • Phase-Transfer Catalysis (PTC): If your nucleophile is an inorganic salt with low solubility in organic solvents, a phase-transfer catalyst can be highly effective.[3][13][14] These catalysts, typically quaternary ammonium or phosphonium salts, transport the nucleophilic anion from the aqueous or solid phase into the organic phase where the reaction occurs.[15]

Issue 2: Formation of Side Products

The appearance of multiple spots on a TLC plate is a clear indicator of side product formation. Identifying and mitigating these side reactions is key to achieving a clean and high-yielding transformation.

A3: Side product formation is a frequent challenge. Here are the most common culprits and their solutions:

Decision Tree for Side Product Identification:

Caption: Decision tree for identifying and mitigating SNAr side products.

Detailed Explanations:

  • Di-substitution: If your aromatic substrate has more than one leaving group, you may be getting double substitution.[1][2] To favor mono-substitution, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[2][10]

  • Reaction with Solvent (Solvolysis): If you are using a nucleophilic solvent, such as an alcohol, it can compete with your intended nucleophile, especially at elevated temperatures.[1][2] It is advisable to use a non-reactive, polar aprotic solvent.[2]

  • Hydrolysis: Your starting material or product may be susceptible to hydrolysis, especially under basic conditions. Ensure your reaction is run under anhydrous conditions.[2]

  • Benzyne Mechanism: In the absence of activating electron-withdrawing groups and the presence of a very strong base (like NaNH2), a different mechanism involving a "benzyne" intermediate can occur.[4][16][17] This can lead to a mixture of products where the nucleophile adds to different positions on the aromatic ring.[17]

Frequently Asked Questions (FAQs)

A4: The effectiveness of an EWG is related to its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance and/or induction.[16][18][19] Nitro (-NO2) and cyano (-CN) groups are particularly effective because they can delocalize the negative charge onto the heteroatoms.[20] The EWG must be positioned ortho or para to the leaving group to exert its resonance-stabilizing effect.[5][6][17] An EWG in the meta position will not effectively stabilize the intermediate, leading to a much slower reaction.[6]

A5: Yes. While halogens are common, other groups can also serve as leaving groups in SNAr reactions. These include nitro groups (-NO2), sulfonate esters (e.g., -OTs), and even alkoxy groups (-OR) under certain conditions.[8][21] The key is that the rate-determining step is the nucleophilic addition to the ring, not the departure of the leaving group.[6] This is why even a typically poor leaving group in SN2 reactions can be effective in SNAr, as its departure occurs in the fast, rearomatization step.[8]

A6: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of an SNAr reaction.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the starting material and the formation of the product. For more quantitative analysis, techniques such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]

Experimental Protocols

General Protocol for SNAr with an Amine Nucleophile

This protocol provides a general guideline for the reaction of an aryl halide with an amine nucleophile. Optimization for specific substrates and nucleophiles will be necessary.

Materials:

  • Aryl halide (1.0 eq.)

  • Amine nucleophile (1.1-1.5 eq.)[9]

  • Base (e.g., K2CO3, Et3N, 2.0 eq.)[9]

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)[9]

  • Round-bottom flask with stir bar

  • Condenser and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aryl halide and the base.[2]

  • Add the anhydrous polar aprotic solvent to dissolve the reactants.[2]

  • Add the amine to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir.[2][3]

  • Monitor the reaction progress by TLC until the starting material is consumed.[2][9]

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).[2][9]

  • Wash the combined organic layers with water and then with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2][9]

  • Purify the crude product by column chromatography on silica gel.[9]

References

  • Nucleophilic Aromatic Substitution. (n.d.). Department of Chemistry, University of Calgary. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Effect of the Alkyl Group on the SN1 Reaction: Carbocation Stability. (2015, July 9). Chemistry LibreTexts. [Link]

  • Favourability of leaving groups in nucleophilic aromatic substitution. (2019, August 21). Chemistry Stack Exchange. [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. (n.d.). OrgoSolver. [Link]

  • Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. (2022, January 12). DR-NTU, Nanyang Technological University. [Link]

  • Regioselectivity and Substituent Effects. (n.d.). In Introduction to Organic Chemistry. LibreTexts. [Link]

  • Phase Transfer Catalysis. (n.d.). Dalal Institute. [Link]

  • Mandal, K. K. (n.d.). Nucleophilic Substitution Reaction. St. Paul's Cathedral Mission College. [Link]

  • Analysis of the Electron Withdrawing Capability of Acetylene Groups for Promoting Nucleophilic Aromatic Substitution. (2014). Digital Commons @ Colby. [Link]

  • Phase Transfer Catalysts: A Method for Synthesis of Nucleophilic Substitution Products. (2016). International Journal of Innovative Research in Science, Engineering and Technology, 5(7). [Link]

  • Anhydrous Conditions. (2021, May 17). Sciencemadness Discussion Board. [Link]

  • Why do some organic reactions need anhydrous conditions? (n.d.). TutorChase. [Link]

  • Nucleophilic Aromatic Substitution: SNAr. (n.d.). In Organic Chemistry II. KPU Pressbooks. [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. [Link]

Sources

Troubleshooting

troubleshooting guide for the nitration of 4-(benzyloxy)chlorobenzene

Ticket System Status: 🟢 Operational Topic: Troubleshooting Guide for Ticket #Nkq-4-Cl-Bn Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Reaction Logic The Objective: Sel...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: 🟢 Operational Topic: Troubleshooting Guide for Ticket #Nkq-4-Cl-Bn Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The Objective: Selective mono-nitration of 1-chloro-4-(benzyloxy)benzene to synthesize 1-(benzyloxy)-4-chloro-2-nitrobenzene .

The Challenge: This reaction is a competition between Electrophilic Aromatic Substitution (EAS) and Acid-Catalyzed Ether Cleavage .

  • The Activator: The benzyloxy group (

    
    ) is a strong activator and ortho, para-director. Since the para position is blocked by Chlorine, nitration occurs ortho to the ether linkage.
    
  • The Risk: Benzyl ethers are acid-sensitive. Standard "Mixed Acid" conditions (conc.

    
     + 
    
    
    
    ) often lead to catastrophic debenzylation, yielding 4-chlorophenol and nitrated benzyl byproducts rather than the target molecule.

Visualizing the Pathway:

ReactionPathways Start 4-(Benzyloxy) chlorobenzene MixedAcid H2SO4 / HNO3 (Strong Acid) Start->MixedAcid MildAcid HNO3 / AcOH (Mild Acid) Start->MildAcid Cleavage Acid Cleavage (Debenzylation) MixedAcid->Cleavage Protonation of Ether O Target TARGET: 1-(benzyloxy)-4-chloro- 2-nitrobenzene MildAcid->Target Selective EAS (Ortho substitution) Byproduct Byproducts: 4-Chlorophenol + Benzyl Nitrate Cleavage->Byproduct

Figure 1: Reaction decision tree highlighting the critical risk of acid-mediated cleavage vs. the desired substitution pathway.

Troubleshooting Knowledge Base (Q&A)
Category: Reaction Control & Yield

Ticket #101: "My reaction mixture turned black/tarry and yield is <20%."

  • Diagnosis: Acid-Catalyzed Debenzylation. You likely used sulfuric acid (

    
    ) as the solvent or catalyst.[1] The benzyl ether linkage is labile in strong Bronsted acids. The black tar is polymerized benzyl cation byproducts and oxidized phenols.
    
  • Resolution:

    • Eliminate Sulfuric Acid: Switch to Glacial Acetic Acid (AcOH) as the solvent.

    • Use Acetyl Nitrate (In-Situ): Dissolve substrate in Acetic Anhydride (

      
      ) and add Fuming 
      
      
      
      at low temperature. This generates acetyl nitrate, a milder nitrating agent that preserves the ether linkage.
    • Temperature Control: Maintain reaction temperature between 0°C and 10°C .

Ticket #102: "I am seeing significant dinitration products."

  • Diagnosis: Thermal Runaway or Stoichiometric Excess. The benzyloxy group activates the ring significantly. Once the mono-nitro product forms, it is deactivated, but if the temperature spikes (

    
    C) or excess acid is present, the benzyl ring (the protecting group) or the primary ring may nitrate again.
    
  • Resolution:

    • Stoichiometry: Limit

      
       to 1.05 – 1.1 equivalents .
      
    • Quench Protocol: Do not let the reaction stir overnight. Monitor by TLC (approx. 1-3 hours). Quench immediately onto ice water once starting material is consumed.

Category: Isolation & Purification [2][3]

Ticket #201: "The product is oiling out instead of precipitating."

  • Diagnosis: Solvent Entrapment / Impurities. Nitro compounds often form supercooled liquids or oils if residual acetic acid or regioisomers are present.

  • Resolution:

    • Vigorous Stirring: Pour the reaction mixture into a large excess of ice-water (5x volume) with vigorous mechanical stirring. This helps break up the oil into a solid.

    • Recrystallization: If it remains an oil, extract with Ethyl Acetate, wash with bicarbonate (to remove AcOH), dry, and concentrate. Recrystallize the residue from Ethanol (hot) or an Ethanol/Heptane mixture.

Validated Experimental Protocol

Method: Nitration via Acetic Acid/Nitric Acid System This method minimizes debenzylation risks by avoiding strong dehydrating acids.

ParameterSpecificationReason
Substrate 1-chloro-4-(benzyloxy)benzene1.0 Equiv
Solvent Glacial Acetic Acid (AcOH)Solubilizes substrate; buffers acidity.
Reagent HNO3 (70% or Fuming)1.1 Equiv (Slight excess).
Temperature 0°C – 10°CPrevents cleavage and dinitration.
Time 1 – 3 HoursMonitor via TLC (Hexane/EtOAc 8:2).

Step-by-Step Workflow:

  • Preparation: In a 3-neck round bottom flask equipped with a thermometer and magnetic stir bar, dissolve 10 mmol of 1-chloro-4-(benzyloxy)benzene in 20 mL of Glacial Acetic Acid .

  • Cooling: Place the flask in an ice/water bath. Cool the internal temperature to < 5°C .

    • Note: The substrate may partially precipitate; this is acceptable.

  • Addition: Add 11 mmol of Nitric Acid dropwise over 20 minutes.

    • Critical: Do not allow temperature to rise above 10°C.

  • Reaction: Allow the mixture to stir at 0–10°C. The solid starting material will dissolve as it reacts, eventually forming a yellow precipitate (the product).

  • Quenching: After TLC confirms consumption of starting material, pour the mixture onto 100g of crushed ice . Stir vigorously for 15 minutes.

  • Isolation: Filter the yellow solid. Wash with cold water (

    
     mL) to remove all traces of acid.
    
  • Purification: Recrystallize from hot Ethanol.

    • Expected Yield: 75–85%

    • Appearance: Pale yellow needles.

Safety & Compliance
  • Exotherm Hazard: The nitration is exothermic. Even with acetic acid, rapid addition of

    
     can cause a thermal spike. Always use an internal thermometer.
    
  • Chemical Burns: Nitric acid and Glacial Acetic acid are corrosive. Wear butyl rubber gloves and a face shield.

  • Benzyl Halide Formation: If cleavage occurs, benzyl nitrate or benzyl halides (if HCl is present) may form. These are potent lachrymators and potential alkylating agents. Handle all waste streams as hazardous.

References
  • BenchChem. 4-(Benzyloxy)-1-chloro-2-nitrobenzene - Regioselective Nitration of Substituted Benzyl Ethers. (General protocol for activated ether nitration).

  • Organic Chemistry Portal. Selective Cleavage of Benzyl Ethers. (Mechanistic background on acid sensitivity of benzyl ethers).

  • PrepChem. Synthesis of substituted nitrobenzenes via Nitric Acid/Acetic Acid. (Methodology for milder nitration conditions).

  • National Institutes of Health (PMC). 1-Benzyloxy-4-chlorobenzene Crystal Structure and Stability. (Structural data for the starting material).

Sources

Optimization

Technical Support Center: Troubleshooting 4-(Benzyloxy)-1-chloro-2-nitrobenzene Synthesis

Welcome to the Technical Support Center. This guide is designed by our Senior Application Scientists to provide drug development professionals and synthetic chemists with field-proven troubleshooting strategies for the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed by our Senior Application Scientists to provide drug development professionals and synthetic chemists with field-proven troubleshooting strategies for the synthesis of1[1].

This versatile building block is typically synthesized via a Williamson ether synthesis between2[2] and a benzylating agent (e.g., benzyl chloride). While the SN2 O-alkylation seems straightforward on paper, the electronic landscape of the starting phenol introduces significant chemoselectivity challenges. Specifically, the nitro group at the 3-position strongly activates the adjacent 4-chloro position toward 3[3]. Without strict kinetic control, the synthesis is prone to generating complex impurity profiles.

Mechanistic Overview & Reaction Pathways

SynthesisPathway SM Starting Materials: 4-Chloro-3-nitrophenol + Benzyl Chloride OptCond Optimized Conditions: K2CO3, KI, Anhydrous DMF, 65°C SM->OptCond Path A SubCond Suboptimal Conditions: NaOH, Aqueous/Wet Solvent, >80°C SM->SubCond Path B Target Target Molecule: 4-(Benzyloxy)-1-chloro-2-nitrobenzene (Desired O-Alkylation) OptCond->Target Fast SN2 (Finkelstein Catalyzed) Imp1 Side Reaction 1: Benzyl Alcohol & Dibenzyl Ether (Hydrolysis) SubCond->Imp1 OH- attacks Benzyl Chloride Imp3 Side Reaction 3: Diaryl Ether Oligomers (Phenoxide SNAr Attack) SubCond->Imp3 High Temp Phenoxide attacks Cl Imp2 Side Reaction 2: 1,4-Dibenzyloxy-2-nitrobenzene (SNAr at Cl position) Target->Imp2 Excess Base/Nucleophile Imp1->Imp2 Benzyloxide attacks activated Cl (SNAr)

Reaction pathway showing desired O-alkylation vs. undesired SNAr and hydrolysis side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing 1,4-dibenzyloxy-2-nitrobenzene as a major impurity in my HPLC trace? Causality & Mechanism: This is a classic SNAr side reaction. The nitro group strongly withdraws electron density, stabilizing the intermediate Meisenheimer complex and activating the ortho-chlorine atom for nucleophilic attack[3]. If your reaction contains excess base or trace water, benzyl chloride4[4]. The resulting benzyloxide acts as a powerful nucleophile, displacing the activated chlorine atom on your product to form the dibenzyloxy impurity. Solution: Maintain strictly anhydrous conditions. Use a mild, non-nucleophilic base (e.g., anhydrous K₂CO₃) rather than aqueous NaOH or KOH. Ensure the benzyl chloride is fresh and free of pre-existing benzyl alcohol.

Q2: My reaction stalls at 70% conversion, leaving unreacted 4-chloro-3-nitrophenol. Should I increase the temperature to drive it to completion? Causality & Mechanism:Do not increase the temperature. Heating the reaction beyond 70 °C exponentially increases the rate of competing SNAr reactions, including oligomerization where the phenoxide attacks the activated chlorine of another molecule. Solution: Instead of thermodynamic forcing, improve the reaction kinetics. Add a catalytic amount of Potassium Iodide (KI) (0.1 to 0.2 equivalents). This initiates an in situ Finkelstein reaction, converting benzyl chloride to the highly reactive benzyl iodide. This allows the O-alkylation to proceed rapidly and quantitatively at milder temperatures (60–65 °C).

Q3: What is the optimal solvent system to minimize dibenzyl ether formation? Causality & Mechanism: Dibenzyl ether forms when benzyl chloride reacts with trace water to form benzyl alcohol, which subsequently attacks another benzyl chloride molecule[4]. Solution: Use polar aprotic solvents like anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents solvate the potassium cation effectively, leaving the phenoxide "naked" and highly reactive for the desired SN2 pathway, while avoiding the hydrolysis risks associated with biphasic aqueous systems.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting impurity profile. Note how the addition of KI allows for a lower temperature, effectively shutting down SNAr side reactions.

Reaction ConditionsBase / AdditiveTemp (°C)Target Yield (%)SNAr Impurities (%)Hydrolysis Impurities (%)
DMF (Wet) + Benzyl ChlorideNaOH (2.0 eq)90452530
DMF (Anhydrous) + Benzyl ChlorideK₂CO₃ (1.5 eq)85681810
MeCN (Anhydrous) + Benzyl ChlorideK₂CO₃ (1.5 eq)708285
DMF (Anhydrous) + Benzyl Chloride K₂CO₃ (1.2 eq) + KI (0.1 eq) 60 >95 <2 <1

Standard Operating Procedure (Optimized Protocol)

This protocol is designed as a self-validating workflow. Visual cues are integrated to confirm mechanistic milestones.

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet. Purge with N₂ for 15 minutes to ensure an anhydrous environment.

  • Reagent Charging: Add 4-chloro-3-nitrophenol (10.0 g, 57.6 mmol) and finely powdered, anhydrous K₂CO₃ (9.5 g, 69.1 mmol, 1.2 eq).

  • Solvent & Catalyst Addition: Inject anhydrous DMF (100 mL) and add Potassium Iodide (0.95 g, 5.7 mmol, 0.1 eq). Stir the suspension at room temperature for 30 minutes.

    • Self-Validation Check: The solution will transition to a deep yellow/orange color. This confirms the complete deprotonation of the phenol and the generation of the active phenoxide nucleophile.

  • Alkylation: Dropwise add Benzyl Chloride (7.6 g, 60.5 mmol, 1.05 eq) over 15 minutes to prevent localized exotherms.

  • Temperature Control: Heat the reaction mixture strictly to 60–65 °C. Monitor via TLC (Hexanes:EtOAc 4:1) or HPLC. The KI catalysis should drive the reaction to >95% conversion within 2–4 hours without triggering high-temperature SNAr pathways.

  • Workup (DMF Removal): Cool the mixture to room temperature. Pour the reaction into 400 mL of ice-cold distilled water under vigorous stirring.

    • Self-Validation Check: The target molecule will immediately precipitate as a solid, while the DMF, unreacted KI, and inorganic salts remain highly soluble in the aqueous phase.

  • Isolation: Filter the solid under vacuum, wash extensively with cold water (3 x 100 mL) to remove any residual DMF, and dry under high vacuum. Recrystallize from ethanol if ultra-high purity (>99%) is required for downstream pharmaceutical applications.

References

  • Title: 4-(Benzyloxy)
  • Title: 4-Chloro-3-nitrophenol | CAS#:610-78-6 Source: Chemsrc URL
  • Title: 17.
  • Title: Williamson ether synthesis - Side reactions Source: Wikipedia URL

Sources

Troubleshooting

preventing poly-nitration in the synthesis of benzyloxy-nitrochlorobenzenes.

Welcome to the Technical Support Center for Advanced Aromatic Functionalization. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in synthetic organic chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Aromatic Functionalization. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in synthetic organic chemistry: controlling the electrophilic aromatic nitration of highly activated substrates.

When synthesizing benzyloxy-nitrochlorobenzenes (e.g., 4-(benzyloxy)-1-chloro-2-nitrobenzene from a 1-(benzyloxy)-4-chlorobenzene precursor), the extreme electron density provided by the benzyloxy moiety makes the ring highly susceptible to over-nitration. This guide provides the mechanistic causality, troubleshooting logic, and self-validating protocols required to strictly limit your reaction to a single nitration event.

Part 1: Mechanistic Causality of Over-Nitration (FAQ)

Q: Why is my benzyloxy-chlorobenzene substrate so prone to poly-nitration compared to standard chlorobenzene? A: The root cause lies in the electronic directing effects of your substituents. The benzyloxy group (–OCH₂Ph) is a powerful electron-donating group. The oxygen atom's lone pairs donate electron density into the aromatic π-system via resonance, significantly lowering the activation energy required to form the cationic Wheland intermediate (σ-complex) during electrophilic aromatic substitution 1. While the chloro group at the para position is weakly deactivating, the strong ortho/para-directing nature of the benzyloxy group dominates, directing the nitronium ion (NO₂⁺) to the C2 (ortho) position 1. However, because the ring is so electron-rich, even after the first deactivating nitro group is installed, the residual activation is often sufficient to allow a second electrophilic attack (e.g., at C6) if the reaction kinetics are not strictly bottlenecked 2.

Q: How does temperature control selectively halt the reaction at mono-nitration? A: The first nitration event installs a strongly electron-withdrawing nitro group, which partially deactivates the ring and increases the activation energy barrier for any subsequent nitration 3. By strictly maintaining the reaction temperature between 0–5 °C, you provide enough thermal energy to overcome the first activation barrier (mono-nitration) but intentionally starve the system of the thermal energy required to cross the higher secondary barrier (poly-nitration) 2.

Mechanism Sub 1-(Benzyloxy)-4-chlorobenzene (Highly Activated) Mix Nitronium Ion (NO2+) Attack at C2 Sub->Mix Electrophilic Addition Wheland Wheland Intermediate (Resonance Stabilized) Mix->Wheland Mono 4-(Benzyloxy)-1-chloro-2-nitrobenzene (Target Product) Wheland->Mono Deprotonation (Fast) Poly 2,6-Dinitro Byproduct (Over-nitration) Mono->Poly Excess NO2+ & Temp >5°C (Overcomes higher activation barrier)

Fig 1: Reaction pathway and causality of benzyloxy-chlorobenzene over-nitration.

Part 2: Troubleshooting Guide

Q: I am using a stoichiometric 1:1 ratio of HNO₃ to substrate, but I still see 15% di-nitrated impurity. What is causing this? A: This is a classic symptom of poor micromixing and localized concentration gradients. When using standard mixed acids (HNO₃/H₂SO₄), a single drop of the nitrating agent creates a localized micro-environment where the NO₂⁺ concentration is vastly higher than the bulk solution 2. The already-mononitrated product in that microscopic zone reacts with the excess NO₂⁺ before the droplet can disperse. Actionable Fix: Transition to continuous flow chemistry to ensure instantaneous mixing, or switch to a milder, heterogeneous nitrating agent like Bismuth Subnitrate 4.

Q: My mono-nitration yield drops significantly when I dilute the nitric acid to prevent over-nitration. How do I balance yield and selectivity? A: Diluting nitric acid reduces the concentration of the active electrophile (NO₂⁺), which can stall the reaction prematurely. Instead of diluting the acid, change the nature of the electrophile carrier. Using a reagent system like Bismuth Subnitrate with thionyl chloride allows for a controlled, slow release of the nitrating species, maintaining high mono-nitration yields (>90%) without the harsh oxidizing environment of mixed acids 4.

Troubleshooting Start Poly-nitration Detected Q1 Internal Temp > 5 °C? Start->Q1 A1 Increase cooling capacity & slow reagent addition Q1->A1 Yes Q2 HNO3 > 1.05 equivalents? Q1->Q2 No A2 Titrate reagent & strictly control stoichiometry Q2->A2 Yes Q3 Using Mixed Acids? Q2->Q3 No A3 Switch to Bismuth Subnitrate or Flow Chemistry Q3->A3 Yes

Fig 2: Troubleshooting decision tree for resolving poly-nitration issues.

Part 3: Self-Validating Standard Operating Procedures (SOPs)

To guarantee trustworthiness, the following methodology is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol: Mild Mono-Nitration using Bismuth Subnitrate

This protocol leverages Bismuth Subnitrate (Bi₅O(OH)₉(NO₃)₄) and Thionyl Chloride (SOCl₂) to selectively mono-nitrate highly activated aromatic ethers without over-nitration 4.

Step 1: Substrate Preparation & Thermal Equilibration Dissolve 1-(benzyloxy)-4-chlorobenzene (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration). Submerge the reactor in an ice-brine bath. Validation Checkpoint: The internal thermocouple must stabilize at ≤ 2 °C for at least 5 minutes. If the temperature fluctuates, your cooling capacity is insufficient, which will lead to thermal runaway and poly-nitration upon reagent addition.

Step 2: Heterogeneous Reagent Addition Add Bismuth Subnitrate (1.1 eq) in a single portion to the stirring solution. Validation Checkpoint: The suspension should appear as a highly dispersed, pale-white slurry. Immediate clumping indicates moisture contamination in the DCM, which will prematurely hydrolyze the thionyl chloride in the next step.

Step 3: Electrophile Generation Begin dropwise addition of Thionyl Chloride (1.2 eq) via an addition funnel over 30 minutes. Validation Checkpoint: Monitor off-gassing (SO₂ and HCl) via a bubbler. The reaction color should slowly transition to a pale yellow. Critical: A rapid shift to dark orange or red indicates localized overheating and the formation of poly-nitrated impurities. If this occurs, pause the addition until the color lightens and the temperature drops back to ≤ 2 °C.

Step 4: Reaction Monitoring & Quenching Stir for 2 hours at 0–5 °C. Perform TLC analysis (Eluent: Hexanes:EtOAc 9:1). Validation Checkpoint: The starting material (R_f ~0.6) should be fully consumed. The target mono-nitro product will appear as a distinct UV-active spot at R_f ~0.4. If a baseline spot appears at R_f <0.2, over-nitration has occurred. Quench the reaction by slowly pouring it into ice-cold saturated NaHCO₃.

Part 4: Quantitative Data & Reagent Comparison

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution.

Nitrating SystemTemperatureEquivalentsMono-Nitro Yield (%)Poly-Nitro Impurity (%)Mechanistic Causality
Mixed Acid (HNO₃/H₂SO₄) 20 °C1.2 eq< 60%> 35%High thermal energy easily overcomes the deactivation of the first nitro group, leading to rapid secondary nitration.
Mixed Acid (HNO₃/H₂SO₄) 0–5 °C1.05 eq85–89%5–8%Lower thermal energy respects the secondary activation barrier, but poor micromixing still causes localized over-nitration.
Bismuth Subnitrate / SOCl₂ 0–5 °C1.1 eq92–95%< 1%Mild, heterogeneous NO₂⁺ release prevents localized concentration spikes, completely halting at mono-nitration.
Continuous Flow (HNO₃) 0–5 °C1.05 eq> 94%< 1%High-shear mixing and strict residence time physically prevent the sequential nitration event from occurring.

References

  • Title: 4-(Benzyloxy)-1-chloro-2-nitrobenzene | Source: Benchchem | URL: 1

  • Title: Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride | Source: NIH | URL: 4

  • Title: Buy 2-(Benzyloxy)-6-nitrobenzonitrile | 1591-33-9 | Source: Smolecule | URL: 2

  • Title: Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach | Source: PMC | URL: 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reduction of 4-Benzyloxy-3-chloronitrobenzene: SnCl₂ vs. Iron Powder

For Researchers, Scientists, and Drug Development Professionals The selective reduction of the nitro group in 4-benzyloxy-3-chloronitrobenzene to yield 4-benzyloxy-3-chloroaniline is a critical transformation in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of the nitro group in 4-benzyloxy-3-chloronitrobenzene to yield 4-benzyloxy-3-chloroaniline is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1] The presence of a labile benzyl ether and a chloro substituent on the aromatic ring necessitates a reducing agent that is both efficient and highly chemoselective. This guide provides an in-depth comparison of two commonly employed reagents for this purpose: stannous chloride (SnCl₂) and iron (Fe) powder, offering experimental insights to aid in methodological selection.

Introduction to the Reduction Challenge

The primary challenge in the reduction of 4-benzyloxy-3-chloronitrobenzene lies in preserving the integrity of the O-benzyl and C-Cl bonds. Harsh reduction conditions, such as some forms of catalytic hydrogenation, can lead to debenzylation or dehalogenation, resulting in undesired byproducts.[1][2] Therefore, the choice of reducing agent is paramount to achieving a high yield of the desired product with excellent purity.

Stannous Chloride (SnCl₂): A Mild and Selective Reducing Agent

Stannous chloride is a well-established reagent for the reduction of aromatic nitro compounds, known for its mild reaction conditions and good functional group tolerance.[3][4] It is particularly effective when other reducible or acid-sensitive groups are present in the molecule.[3]

Mechanism of Reduction

The reduction of a nitro group by SnCl₂ is believed to proceed via a series of electron transfers from the Sn(II) salt, followed by protonation.[5] The acidic medium facilitates the reaction by protonating the oxygen atoms of the nitro group, making it a better electron acceptor. The overall process involves the transfer of six electrons to the nitro group, ultimately yielding the corresponding amine.

Experimental Protocol: SnCl₂ Reduction

A reliable method for the reduction of 4-benzyloxy-3-chloronitrobenzene using SnCl₂ has been reported to produce 4-benzyloxy-3-chloroaniline in excellent yield and purity.[1]

Materials:

  • 4-benzyloxy-3-chloronitrobenzene

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Hydrochloric acid (optional, for acidic conditions)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution for workup

  • Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask, dissolve 4-benzyloxy-3-chloronitrobenzene in ethanol.

  • Add stannous chloride dihydrate (typically 3-5 equivalents) to the solution.[6]

  • If acidic conditions are desired, a small amount of concentrated hydrochloric acid can be added. This has been shown to result in a more practical process for this specific substrate.[1]

  • The reaction mixture is typically stirred at room temperature or gently heated until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[6]

  • Upon completion, the reaction mixture is cooled and carefully basified with a cold aqueous solution of NaOH or KOH to precipitate tin salts.[6]

  • The resulting suspension is filtered to remove the tin salts, and the filter cake is washed with ethyl acetate.[6]

  • The filtrate is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.[6][7]

Advantages and Disadvantages of SnCl₂

Advantages:

  • High Selectivity: SnCl₂ is known for its excellent chemoselectivity, leaving sensitive functional groups like benzyl ethers and halogens intact.[1][3]

  • Mild Conditions: The reaction can often be carried out at or near room temperature.[6]

  • High Yield: For the target molecule, SnCl₂ has been demonstrated to provide excellent yields of the desired aniline.[1]

Disadvantages:

  • Workup: The formation of tin salts during the basic workup can sometimes lead to emulsions or difficult filtrations, although acidic conditions followed by careful basification can mitigate this.[1][8]

  • Stoichiometric Reagent: A significant molar excess of SnCl₂ is required, which is not atom-economical.[5]

  • Toxicity: While less toxic than organotin compounds, inorganic tin salts still pose environmental concerns and require proper disposal.[5]

Iron (Fe) Powder: A Cost-Effective and Environmentally Benign Alternative

Iron powder, in the presence of an acid or a salt like ammonium chloride, is a classical and widely used reagent for the reduction of nitroarenes.[9][10] It is often favored for its low cost, low toxicity, and straightforward workup.[11][12]

Mechanism of Reduction

The Béchamp reduction, as it is known, involves the oxidation of iron metal to iron(II) and iron(III) species, with the nitro compound acting as the oxidant. The reaction is typically carried out in an acidic medium, which facilitates the dissolution of iron and provides the necessary protons for the reduction. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.

Experimental Protocol: Iron Powder Reduction

A general and effective procedure for the reduction of aromatic nitro compounds using iron powder is as follows:

Materials:

  • 4-benzyloxy-3-chloronitrobenzene

  • Iron powder

  • Ethanol

  • Water

  • Acetic acid or ammonium chloride

  • Celite® for filtration

  • Ethyl acetate for extraction

  • Sodium bicarbonate or other base for neutralization

Procedure:

  • In a round-bottom flask, suspend 4-benzyloxy-3-chloronitrobenzene and iron powder (typically 5-10 equivalents) in a mixture of ethanol, water, and acetic acid.[11][13] Alternatively, ammonium chloride can be used in place of acetic acid.[10][13]

  • The reaction mixture is heated to reflux and stirred vigorously.[6]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The mixture is filtered through a pad of Celite® to remove the iron and iron salts, and the filter cake is washed thoroughly with ethyl acetate.[6]

  • The filtrate is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are washed with a saturated solution of sodium bicarbonate (if an acid was used), followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude product.

Advantages and Disadvantages of Iron Powder

Advantages:

  • Cost-Effective and Environmentally Friendly: Iron is an inexpensive and abundant metal with low toxicity.[7][14]

  • High Functional Group Tolerance: Iron powder has been shown to be superior to stannous chloride in its tolerance of sensitive functional groups in some cases.[11][12][15][16]

  • Simple Workup: The workup procedure is generally straightforward, involving filtration to remove the iron residues.[11][12]

Disadvantages:

  • Reaction Time and Temperature: The reaction often requires heating to reflux for several hours.[6][17]

  • Heterogeneous Reaction: As a solid-liquid reaction, efficient stirring is crucial for good results.

  • Workup Challenges: While generally simple, the filtration of fine iron oxide byproducts can sometimes be slow.[18]

Head-to-Head Comparison: SnCl₂ vs. Iron Powder

FeatureStannous Chloride (SnCl₂)Iron (Fe) Powder
Selectivity Excellent for preserving benzyl ether and chloro groups.[1][3]Generally high, and in some studies, superior to SnCl₂ for a range of sensitive groups.[11][12][15][16]
Reaction Conditions Often mild, can proceed at room temperature.[6]Typically requires elevated temperatures (reflux).[6][17]
Yield Reported to be excellent for 4-benzyloxy-3-chloroaniline.[1]Generally high for aromatic nitro reductions.[11][12]
Workup Can be complicated by the precipitation of tin salts.[8]Generally straightforward filtration, though iron oxides can sometimes be problematic.[6][18]
Cost More expensive than iron powder.[5]Very inexpensive.[14]
Environmental Impact Concerns over tin waste.[5]More environmentally benign.[7]

Experimental Workflow Diagrams

SnCl2_Reduction_Workflow cluster_reaction Reaction cluster_workup Workup A Dissolve Substrate in Ethanol B Add SnCl2·2H2O (3-5 eq) A->B C Stir at RT or Heat (Monitor by TLC) B->C D Cool and Basify with aq. NaOH/KOH C->D Reaction Complete E Filter Tin Salts D->E F Extract with Ethyl Acetate E->F G Wash, Dry, and Concentrate F->G H Purify (if needed) G->H I I H->I Final Product: 4-Benzyloxy-3-chloroaniline

Caption: Workflow for the reduction of 4-benzyloxy-3-chloronitrobenzene using SnCl₂.

Fe_Reduction_Workflow cluster_reaction Reaction cluster_workup Workup A Suspend Substrate & Fe in EtOH/H2O/AcOH B Heat to Reflux (Monitor by TLC) A->B C Cool and Dilute with Water B->C Reaction Complete D Filter through Celite® C->D E Extract with Ethyl Acetate D->E F Wash, Dry, and Concentrate E->F G Purify (if needed) F->G H H G->H Final Product: 4-Benzyloxy-3-chloroaniline

Caption: Workflow for the reduction of 4-benzyloxy-3-chloronitrobenzene using iron powder.

Conclusion and Recommendations

Both SnCl₂ and iron powder are effective reagents for the reduction of 4-benzyloxy-3-chloronitrobenzene, with high selectivity for the nitro group while preserving the benzyl ether and chloro functionalities.

  • SnCl₂ is an excellent choice when mild reaction conditions are a priority and a proven, high-yield protocol is desired for this specific substrate. The primary consideration is the management of the tin-based byproducts during workup.

  • Iron powder presents a more economical and environmentally friendly option, particularly for large-scale syntheses.[1] While it may require higher temperatures, its straightforward workup and high functional group tolerance make it a very attractive alternative.[11][12]

The ultimate choice of reagent will depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment. For kilogram-scale synthesis, the process involving SnCl₂ has been specifically highlighted as suitable.[1] However, the economic and environmental advantages of iron powder make it a compelling option that should be strongly considered.

References

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. [Link]

  • Chen, H. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(xiv), 1-6. [Link]

  • Reddit. (2025, December 23). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? r/Chempros. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Aryl Nitro Reduction with Iron Powder or Stannous Chlorides under Ultrasonic Irradiation. [Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]

  • MH Chem. (2022, July 1). Nitro to Amine by Iron powder: Why iron? Why not zinc? -Bechamp reduction [Video]. YouTube. [Link]

  • University of Wollongong. (2024, November 14). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Figshare. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Wordpress. [Link]

  • Taylor & Francis Online. (2007, August 14). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16). [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]

  • ResearchGate. (2014, September 10). How to carry out the work Up of Iron-H2SO4 assisted reduction?. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • RSC Publishing. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. [Link]

  • ResearchGate. (2025, August 7). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]

  • ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB [Table]. [Link]

  • Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(21), 3189-3194. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • ResearchGate. (n.d.). Reduction of aryl nitro compounds with reduction sensitive functional groups [Table]. [Link]

  • Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl?. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. [Link]

  • Organic Chemistry Portal. (n.d.). Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. [Link]

  • ResearchGate. (n.d.). Scheme 6. Reduction of 3a,b with SnCl 2 in RSH and protection with... [Diagram]. [Link]

Sources

Comparative

Comparative Synthesis Guide: Alternative Methods for the Preparation of 4-Benzyloxy-3-chloroaniline

Executive Summary 4-Benzyloxy-3-chloroaniline is a critical building block in the pharmaceutical industry, most notably serving as a key intermediate in the synthesis of kinase inhibitors such as Lapatinib (an EGFR/HER2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Benzyloxy-3-chloroaniline is a critical building block in the pharmaceutical industry, most notably serving as a key intermediate in the synthesis of kinase inhibitors such as Lapatinib (an EGFR/HER2 inhibitor) and various anti-viral agents. The synthesis of this compound relies on the reduction of 1-benzyloxy-2-chloro-4-nitrobenzene. However, this transformation presents a significant chemoselectivity challenge: the molecule contains a reducible nitro group, a labile benzyl ether (prone to hydrogenolysis), and an aryl chloride (susceptible to hydrodehalogenation).

This guide objectively compares three alternative reduction methodologies, analyzing their mechanistic causality, scalability, and experimental reliability to help drug development professionals select the optimal synthetic route.

Introduction & Mechanistic Challenges

To successfully synthesize 4-benzyloxy-3-chloroaniline, the chosen reducing agent must selectively target the nitro group via single-electron transfer or hydride addition without activating the


 or 

bonds.

Standard catalytic hydrogenation often fails due to over-reduction, while traditional metal-acid reductions can lead to unwanted side reactions. The logical relationships between the starting material, the desired chemoselective pathway, and the primary side reactions are illustrated below.

Pathways SM 1-Benzyloxy-2-chloro- 4-nitrobenzene Target 4-Benzyloxy-3- chloroaniline (Target) SM->Target SnCl2 or Pt/C (Chemoselective) Imp1 3-Chloro-4- hydroxyaniline (Debenzylation) SM->Imp1 Pd/C + H2 (Over-reduction) Imp2 4-Benzyloxyaniline (Dechlorination) SM->Imp2 Pd/C + H2 (Hydrodehalogenation) Imp3 N-Acetyl By-product (Acetylation) SM->Imp3 Fe / AcOH (Side Reaction)

Fig 1. Chemoselectivity challenges in the reduction of 1-benzyloxy-2-chloro-4-nitrobenzene.

Comparative Analysis of Reduction Methodologies

Method A: Stannous Chloride ( ) Mediated Reduction (Optimal)

Stannous chloride dihydrate (


) acts as a mild, Lewis acidic reducing agent. It selectively coordinates to the oxygen atoms of the nitro group, facilitating reduction without engaging the benzylic ether or the aryl chloride. As demonstrated by Chen et al. , this method avoids the formation of acetylated by-products and provides a highly scalable, kilogram-scale route. The primary historical drawback of tin—toxic heavy metal waste—is mitigated through a self-validating basic quench that sequesters the tin into the aqueous phase.
Method B: Iron/Acetic Acid (Béchamp-type Reduction)

The Béchamp reduction utilizes inexpensive Iron powder (


) in glacial acetic acid. While highly chemoselective against debenzylation and dechlorination, this method struggles at scale. The causality for its failure lies in the nucleophilicity of the newly formed aniline. Under the heated, acidic conditions required to drive the reduction, the aniline attacks the acetic acid solvent, generating N-(4-benzyloxy-3-chlorophenyl)acetamide . Furthermore, the generation of dense iron sludge complicates filtration .
Method C: Catalytic Hydrogenation ( or )

Standard Palladium on Carbon (


) under a hydrogen atmosphere is fundamentally incompatible with this substrate. Palladium readily inserts into the aryl 

bond via oxidative addition (leading to hydrodehalogenation) and catalyzes the rapid hydrogenolysis of the benzylic

bond. While poisoned catalysts (e.g.,

with sulfides) can arrest the reduction at the aniline stage, lot-to-lot catalyst variability makes this route highly irreproducible for strict pharmaceutical manufacturing.

Quantitative Performance Data

The following table summarizes the experimental performance of the three methodologies based on literature precedent and process scale-up data.

ParameterMethod A (

)
Method B (

)
Method C (

)
Yield > 90%~ 61 - 70%< 30% (Complex mixture)
Purity (HPLC) > 98%~ 85%Low
Chemoselectivity ExcellentGoodPoor
Major By-Product None (if quenched properly)N-(4-benzyloxy-3-chlorophenyl)acetamide3-chloro-4-hydroxyaniline
Scalability High (Kilogram scale)Low (Exothermic, sludge)Low (Over-reduction risk)
Environmental Impact Moderate (Tin waste)High (Iron sludge, AcOH VOC)Low (Catalytic, but poor yield)

Experimental Protocols

Method A: Scale-Up Workflow (Recommended)

Workflow Step1 1. Charge Substrate & Solvent (EtOAc) Step2 2. Add SnCl2·2H2O (Control Exotherm) Step1->Step2 Step3 3. Heat to 50-60°C (Monitor via HPLC) Step2->Step3 Step4 4. Quench with aq. NaOH (Forms Soluble Stannate) Step3->Step4 Step5 5. Phase Separation (Discard Aqueous Tin) Step4->Step5 Step6 6. Crystallization (Pure Target Amine) Step5->Step6

Fig 2. Step-by-step workflow for the scalable SnCl2-mediated reduction process.

Step-by-Step Procedure:

  • Initiation : Charge a reactor with 1-benzyloxy-2-chloro-4-nitrobenzene (1.0 eq) and ethyl acetate (EtOAc, 10 volumes).

  • Reagent Addition : Slowly add Stannous Chloride dihydrate (

    
    , 4.0-5.0 eq) in portions.
    
    • Causality: The reduction is highly exothermic. Portion-wise addition prevents thermal runaway and maintains the internal temperature below 40 °C during the addition phase.

  • Propagation : Heat the mixture to 50-60 °C for 2-4 hours. Monitor the consumption of the starting material via HPLC.

  • Quench & Phase Separation (Self-Validating Step) : Cool the mixture to room temperature and slowly add a 2N

    
     aqueous solution until the aqueous phase reaches pH > 7.
    
    • Causality: Basification converts the insoluble tin by-products (Sn(IV) species) into highly water-soluble sodium stannate (

      
      ).
      
    • Validation: This step inherently validates the purity of the organic phase. If the pH is too low, tin salts will precipitate and cause a visible emulsion. A clean, rapid phase split visually confirms successful tin sequestration into the aqueous layer.

  • Isolation : Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under vacuum. Crystallize the residue from heptane/EtOAc to afford pure 4-benzyloxy-3-chloroaniline.
    
Method B: Fe/AcOH Reduction Protocol
  • Initiation : Dissolve 1-benzyloxy-2-chloro-4-nitrobenzene (10.0 g, 37.9 mmol) in glacial acetic acid (250 mL) .

  • Reagent Addition : Add Iron powder (10.6 g, 189.6 mmol, ~5.0 eq) at room temperature.

  • Propagation : Stir the heterogeneous mixture at room temperature overnight.

    • Causality for Yield Loss: Extended reaction times or the application of heat increases the formation of the unwanted N-acetylated aniline by-product due to the nucleophilic attack of the product amine on the acetic acid solvent.

  • Filtration : Filter the reaction mixture through a pad of Celite® to remove the iron sludge. Wash the filter cake thoroughly with EtOAc.

  • Neutralization : Concentrate the filtrate in vacuo to remove excess acetic acid, then neutralize the remaining residue carefully with saturated

    
     solution. Extract with EtOAc, dry, and concentrate. Chromatographic purification is usually required to remove the acetylated impurity.
    

Conclusion

For the synthesis of 4-benzyloxy-3-chloroaniline, the Stannous Chloride (


) reduction (Method A)  is the objectively superior route for both laboratory preparation and process scale-up. It perfectly balances the need for high chemoselectivity (preserving the benzyl ether and aryl chloride) while avoiding the acetylation side-reactions endemic to the Iron/Acetic acid method. By utilizing a strict alkaline workup, the historical issue of tin contamination is entirely bypassed, yielding a high-purity pharmaceutical intermediate.

References

  • Chen, H., Nilsen, C. N., Choudhury, A., & Sorgi, K. L. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(14), 1-6. URL:[Link][1]

  • Luzzio, M. J., et al. (2012). Heterocyclic compounds. US Patent 8,207,172 B2. United States Patent and Trademark Office. URL:[2]

Sources

Validation

4-(Benzyloxy)-1-chloro-2-nitrobenzene vs other building blocks in medicinal chemistry

Strategic Application of 4-(Benzyloxy)-1-chloro-2-nitrobenzene in Medicinal Chemistry: A Comparative Guide In modern drug discovery, the selection of aromatic building blocks dictates not only the efficiency of the prima...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Application of 4-(Benzyloxy)-1-chloro-2-nitrobenzene in Medicinal Chemistry: A Comparative Guide

In modern drug discovery, the selection of aromatic building blocks dictates not only the efficiency of the primary synthetic route but also the viability of late-stage functionalization. 4-(Benzyloxy)-1-chloro-2-nitrobenzene (CAS 79035-13-5) is a highly versatile intermediate characterized by a benzyloxy ether, a chlorine atom, and a nitro group[1]. This specific arrangement of functional groups provides a precisely tuned electronic environment, making it an invaluable precursor for the synthesis of complex functionalized anilines, benzimidazoles, and benzoxazoles.

This guide objectively evaluates the reactivity, chemoselectivity, and strategic utility of 4-(benzyloxy)-1-chloro-2-nitrobenzene against alternative building blocks, providing actionable experimental protocols for medicinal chemists.

Structural and Mechanistic Profiling

The synthetic utility of 4-(benzyloxy)-1-chloro-2-nitrobenzene is governed by the electronic "push-pull" interplay between its substituents. The nitro group serves as the primary directing and activating moiety, strongly withdrawing electron density (-M, -I) to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring[1]. This activation is critical for facilitating Nucleophilic Aromatic Substitution (SNAr) at the ortho-chloro position. Computational studies on 1-chloro-2-nitrobenzene derivatives confirm that such ortho-substituents dictate the kinetics and trajectory of nucleophilic approach[2].

Conversely, the benzyloxy group at the C4 position acts as an electron-donating group (+M effect). Because it is located para to the chlorine atom, it donates electron density directly to the electrophilic C1 carbon. While this mildly raises the LUMO and slightly attenuates SNAr reactivity compared to unsubstituted analogs, the strategic advantage of having a protected, easily liberable phenol far outweighs the requirement for slightly elevated reaction temperatures.

G1 Substrate 4-(Benzyloxy)-1-chloro-2-nitrobenzene (CAS: 79035-13-5) C1 C1: Chloro Group (Electrophilic Center) Substrate->C1 Site of Nucleophilic Attack C2 C2: Nitro Group (Electron-Withdrawing) Substrate->C2 Ortho-Activation (-M, -I) C4 C4: Benzyloxy Group (Electron-Donating) Substrate->C4 Para-Modulation (+M) C2->C1 Lowers LUMO (Enables SNAr) C4->C1 Raises LUMO (Attenuates Reactivity)

Figure 1: Electronic interplay of substituents on 4-(benzyloxy)-1-chloro-2-nitrobenzene during SNAr.

Comparative Performance Analysis

When designing a synthetic route toward a 4-hydroxy-N-aryl-aniline core, chemists typically evaluate three primary building blocks. The table below summarizes the quantitative and qualitative performance data of these alternatives.

Building BlockSNAr Reactivity (C1)Typical SNAr TempPhenol Deprotection ReagentDeprotection ConditionsChemoselectivity / Orthogonality
4-(Benzyloxy)-1-chloro-2-nitrobenzene Moderate (Attenuated by +M)80–100 °CH₂, Pd/CMild, Room TempHigh: Global single-step reduction of NO₂ and deprotection of ether.
4-Methoxy-1-chloro-2-nitrobenzene Moderate (Attenuated by +M)80–100 °CBBr₃ or HBr/AcOHHarsh, Cryogenic (-78 °C)Low: Harsh Lewis acids risk degrading sensitive heterocycles or other ethers.
1-Chloro-2-nitrobenzene High (No +M deactivation)60–80 °CN/AN/AN/A: Lacks the C4 oxygen handle required for late-stage diversification.

Strategic Causality: While the unsubstituted 1-chloro-2-nitrobenzene scaffold boasts higher intrinsic SNAr reactivity and has been successfully optimized for continuous flow systems[3] and microwave-promoted Suzuki-Miyaura cross-couplings[4], it lacks the C4 oxygen handle. Comparing the methoxy and benzyloxy derivatives, the methoxy group requires harsh Lewis acidic conditions (BBr₃) for deprotection. This frequently leads to the degradation of complex, highly functionalized intermediates. The benzyloxy group offers an elegant solution: it is completely stable to the basic conditions of SNAr but can be cleaved under mild catalytic hydrogenation conditions. Conveniently, this hydrogenolysis is performed concurrently with the reduction of the nitro group, collapsing two synthetic steps into a single, high-yielding transformation.

Experimental Methodologies

The following self-validating protocols outline the two-step sequence to generate functionalized aminophenol scaffolds.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling of 4-(Benzyloxy)-1-chloro-2-nitrobenzene with a secondary amine (e.g., morpholine). Mechanistic Rationale: Potassium carbonate is utilized as a heterogeneous base to scavenge the HCl byproduct generated during the addition-elimination mechanism, preventing the depletion of the nucleophilic amine.

  • Preparation: In an oven-dried round-bottom flask, dissolve 4-(benzyloxy)-1-chloro-2-nitrobenzene (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL, 0.5 M).

  • Reagent Addition: Add morpholine (1.2 equiv, 12 mmol) followed by finely powdered K₂CO₃ (2.0 equiv, 20 mmol).

  • Reaction Execution: Equip the flask with a reflux condenser and stir the suspension at 90 °C for 12–16 hours. Monitor progression via LCMS or TLC (Hexanes/EtOAc 3:1); the starting material will be consumed, yielding a distinct, highly colored (often deep yellow/orange) N-aryl amine adduct.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (100 mL) and wash sequentially with distilled water (3 × 50 mL) and brine (50 mL) to completely remove the DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure intermediate (Typical yield: 82–88%).

Protocol B: Global Deprotection and Nitro Reduction

Objective: Simultaneous reduction of the nitro group to an aniline and hydrogenolysis of the benzyl ether to a free phenol. Mechanistic Rationale: Palladium on carbon (Pd/C) efficiently catalyzes both transformations under a hydrogen atmosphere. The reaction is performed in a mixed solvent system to maintain the solubility of the polar aminophenol product.

  • Preparation: Dissolve the SNAr adduct from Protocol A (1.0 equiv, 5 mmol) in a 1:1 mixture of MeOH and THF (25 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight). Safety Note: Pd/C is pyrophoric; add it to the solvent under an inert atmosphere.

  • Hydrogenation: Purge the reaction flask with N₂ (3 cycles), followed by H₂ gas (3 cycles). Stir the mixture vigorously under an H₂ atmosphere (balloon, 1 atm) at room temperature for 4–6 hours.

  • Validation: Monitor via LCMS. The intermediate mass will first drop by 30 Da (loss of NO₂ oxygens, gain of protons), followed by a drop of 90 Da (loss of the benzyl group).

  • Isolation: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with excess MeOH. Concentrate the filtrate in vacuo to afford the 2-amino-4-hydroxy-N-aryl-aniline scaffold (Typical yield: 90–95%).

G2 A Starting Material 4-(Benzyloxy)-1-chloro -2-nitrobenzene B SNAr Intermediate (N-Aryl Amine) A->B Amine, K2CO3 DMF, 90°C (SNAr) C Target Scaffold (Aminophenol Deriv.) B->C H2, Pd/C MeOH/THF, r.t. (Reduction & Deprotection)

Figure 2: Two-step synthetic workflow from starting material to the deprotected aminophenol scaffold.

References

  • MIT DSpace. "Determination of Optimal Conditions and Kinetic Rate Parameters in Continuous Flow Systems with Dynamic Inputs." Available at: [Link]

  • MDPI. "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions." Available at: [Link]

Sources

Comparative

comparative analysis of conventional vs ultrasound-assisted synthesis.

Comparative Analysis of Conventional vs. Ultrasound-Assisted Synthesis: A Mechanistic and Practical Guide As the pharmaceutical and materials science industries face increasing pressure to adopt greener, more efficient m...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Conventional vs. Ultrasound-Assisted Synthesis: A Mechanistic and Practical Guide

As the pharmaceutical and materials science industries face increasing pressure to adopt greener, more efficient manufacturing processes, the limitations of classical thermal synthesis have become glaringly apparent. Bulk heating relies on slow, inefficient energy transfer mechanisms that often lead to substrate degradation and poor atom economy. In contrast, ultrasound-assisted synthesis (sonochemistry) bypasses these limitations by harnessing the extreme physical phenomena of acoustic cavitation.

This guide provides a rigorous comparative analysis of conventional thermal heating versus ultrasound-assisted synthesis, detailing the mechanistic causality, quantitative performance data, and field-proven experimental protocols necessary for drug development professionals to implement this technology.

Mechanistic Causality: Bulk Heating vs. Acoustic Cavitation

To understand why ultrasound routinely outperforms conventional heating, we must examine the physical chemistry of energy transfer.

Conventional Synthesis (Thermal Heating) Classical synthesis relies on convection and thermal conduction. Energy is distributed across the solvent and reactant molecules according to the Boltzmann distribution. To ensure a sufficient fraction of molecules overcome the activation energy barrier, the entire bulk solvent must be heated for extended periods. This prolonged exposure to high temperatures often triggers unwanted side reactions, decomposes sensitive pharmaceutical intermediates, and consumes massive amounts of energy.

Ultrasound-Assisted Synthesis (Sonochemistry) Ultrasound (typically 20–40 kHz) does not interact directly with molecular bonds. Instead, it induces acoustic cavitation —the formation, growth, and implosive collapse of microscopic bubbles within a liquid medium[1].

When these bubbles collapse, they function as transient microreactors. The implosion is so rapid that heat conduction cannot keep up (adiabatic heating), generating localized "hot spots" with extreme conditions: temperatures reaching ~5,000 K, pressures of ~1,000 atm, and heating/cooling rates exceeding


 K/s[2].

Furthermore, when cavitation occurs near a solid surface (such as a metallic catalyst), the bubble collapse becomes asymmetrical. This generates high-speed microjets (>100 m/s) that physically pit the solid surface. This "mechanical depassivation" continuously strips away unreactive oxide layers, drastically increasing the active surface area and enhancing mass transfer[3].

G cluster_effects Localized Physicochemical Effects US Ultrasound Waves (20-40 kHz) Bub Bubble Nucleation & Growth US->Bub Rarefaction/ Compression Col Implosive Collapse (Acoustic Cavitation) Bub->Col Critical Size Reached HotSpot Transient Hot Spots (~5000 K, ~1000 atm) Col->HotSpot MicroJet Microjetting & Shockwaves (>100 m/s) Col->MicroJet Depass Surface Depassivation & Mass Transfer MicroJet->Depass

Mechanism of acoustic cavitation and resulting localized physicochemical effects.

Quantitative Benchmarking: Experimental Data Comparison

The theoretical advantages of sonochemistry translate directly into measurable laboratory performance. Below is a comparative data summary based on two highly utilized reactions in medicinal chemistry: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (a staple of "Click Chemistry") and the Biginelli Reaction (a multicomponent synthesis of bioactive dihydropyrimidinones).

Reaction TypeParameterConventional HeatingUltrasound-Assisted
CuAAC (Click Chemistry) [3][4]Energy Source Oil Bath / ConvectionUltrasonic Probe (20 kHz)
Bulk Temperature 60°C – 80°C25°C (Ambient)
Reaction Time 12 – 24 hours15 – 30 minutes
Catalyst State Prone to oxide passivationContinuously depassivated
Typical Yield 60% – 80%> 90%
Biginelli Reaction [5]Energy Source Oil Bath / ConvectionUltrasonic Bath (25 kHz)
Bulk Temperature 80°C25°C – 45°C
Reaction Time 45 – 75 minutes30 – 40 minutes
Typical Yield 80% – 94%85% – 96%

Data Analysis: In both scenarios, ultrasound drastically reduces reaction times while improving yields. In the CuAAC reaction, the ability of ultrasound to mechanically clean the metallic copper catalyst allows the reaction to proceed at ambient bulk temperatures, preserving heat-sensitive functional groups[3].

Self-Validating Experimental Protocol: Ultrasound-Assisted CuAAC

To demonstrate the practical application of this technology, the following is a self-validating, step-by-step protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles using metallic copper.

Scientific Rationale: We utilize a tert-butanol/water co-solvent system. Water is highly structured and possesses high surface tension with low vapor pressure, which maximizes the intensity of the cavitational collapse. The reaction is self-indicating; researchers can visually validate the onset of the reaction as the dull, oxidized copper turnings become bright and shiny due to acoustic depassivation.

Step-by-Step Methodology
  • Reagent Preparation: In a 10 mL heavy-walled glass reactor, combine benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol).

  • Catalyst Addition: Add 10 mol% of metallic copper turnings. (Note: Conventional methods often require unstable Cu(I) salts or complex ligands; ultrasound allows the use of cheap, stable macroscopic copper).

  • Solvent Introduction: Suspend the mixture in 2.0 mL of a

    
    -BuOH/H₂O (1:1 v/v) solvent mixture.
    
  • Ultrasonic Irradiation:

    • Insert a 20 kHz titanium ultrasonic probe directly into the liquid, ensuring the tip is submerged but not touching the glass walls.

    • Set the amplitude to 30% (approx. 50 W output).

    • Critical Control: Submerge the glass reactor in an ambient (25°C) water bath. Causality: The bulk cooling prevents solvent boil-off, while the localized cavitation still provides the >5,000 K micro-environments necessary to drive the kinetics.

  • Reaction Monitoring: Sonicate for 15–30 minutes. The reaction progress can be self-validated by the visual brightening of the copper catalyst and confirmed via TLC (hexane/EtOAc 7:3) or the disappearance of the azide stretch (~2100 cm⁻¹) in FT-IR.

  • Workup and Isolation: Filter the mixture to recover the metallic copper (which can be washed and reused). Extract the filtrate with ethyl acetate, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure to yield the pure triazole (>90% yield).

Workflow cluster_conv Conventional Synthesis cluster_us Ultrasound-Assisted Synthesis Start Reactants: Azide + Alkyne + Metallic Cu Catalyst Conv1 Bulk Heating (Oil Bath) Convective Transfer Start->Conv1 US1 Probe Sonicator (20 kHz) Acoustic Cavitation Start->US1 Conv2 Time: 12 - 24 hours Temp: 60 - 80°C Conv1->Conv2 Conv3 Yield: 60 - 80% (Oxide Passivation) Conv2->Conv3 End 1,4-Disubstituted 1,2,3-Triazole (Purification) Conv3->End US2 Time: 15 - 30 mins Temp: Ambient Bulk US1->US2 US3 Yield: >90% (Continuous Depassivation) US2->US3 US3->End

Experimental workflow comparison for CuAAC click chemistry: Conventional vs. Ultrasound.

Conclusion

For researchers and drug development professionals, the transition from conventional thermal heating to ultrasound-assisted synthesis represents a paradigm shift in operational efficiency. By replacing inefficient bulk heating with the localized, high-energy microreactors generated by acoustic cavitation, laboratories can achieve higher yields, eliminate the need for harsh bulk conditions, and drastically reduce reaction times.

References

  • Suslick, K. S. "Sonochemistry." University of Illinois. Available at:[Link]

  • Wikipedia Contributors. "Sonochemistry." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Galván, A., et al. "Alkyne-azide click reaction catalyzed by metallic copper under ultrasound." ResearchGate. Available at: [Link]

  • ACS Contributors. "Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction." ACS Omega. Available at: [Link]

  • Taylor & Francis Contributors. "Synthesis of 3,4-dihydropyrimidinones in the presence of water under solvent free conditions using conventional heating, microwave irradiation/ultrasound." Taylor & Francis Online. Available at: [Link]

Sources

Validation

Orthogonal Structural Validation of 4-(Benzyloxy)-1-chloro-2-nitrobenzene: A Comparative Guide

Introduction: The Challenge of Structural Ambiguity In pharmaceutical development and fine chemical synthesis, 4-(Benzyloxy)-1-chloro-2-nitrobenzene (CAS 79035-13-5) serves as a critical building block [1]. Characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Structural Ambiguity

In pharmaceutical development and fine chemical synthesis, 4-(Benzyloxy)-1-chloro-2-nitrobenzene (CAS 79035-13-5) serves as a critical building block [1]. Characterized by a highly substituted benzene ring (a benzyloxy ether, a chlorine atom, and a nitro group), its structural validation presents a unique analytical challenge.

Relying on a single analytical modality—such as standalone 1D NMR or low-resolution Mass Spectrometry (MS)—often leads to costly structural misassignments. For instance, low-res MS cannot differentiate between 4-(Benzyloxy)-1-chloro-2-nitrobenzene and its regioisomer, 1-(benzyloxy)-4-chloro-2-nitrobenzene. Conversely, standalone NMR may struggle to definitively confirm the presence of the highly electronegative, non-protonated substituents (Cl, NO2) without exhaustive 2D experiments.

To establish absolute structural certainty, drug development professionals must adopt an Orthogonal Structural Validation (OSV) approach. This guide objectively compares the performance of standalone techniques against the OSV workflow, providing self-validating experimental protocols and empirical data.

The Orthogonal Structural Validation (OSV) Workflow

The OSV methodology integrates the connectivity mapping of Nuclear Magnetic Resonance (NMR) with the elemental composition accuracy of High-Resolution Mass Spectrometry (HRMS).

OSV_Workflow Sample Sample Prep 4-(Benzyloxy)-1-chloro- 2-nitrobenzene NMR NMR Spectroscopy (1H, 13C, 2D) Connectivity Mapping Sample->NMR MS ESI-HRMS Exact Mass & Isotope Profiling Sample->MS Integration Orthogonal Data Integration NMR->Integration MS->Integration Validation Confirmed Chemical Structure Integration->Validation

Caption: Orthogonal Structural Validation (OSV) workflow combining NMR and HRMS.

Table 1: Performance Comparison of Analytical Modalities
FeatureStandalone ¹H NMRStandalone Low-Res MSOrthogonal Validation (NMR + HRMS)
Regioisomer Differentiation High (J-coupling resolves ortho/meta/para)Low (Isomers have identical mass)Highest (Unambiguous connectivity)
Elemental Composition Low (Cannot confirm exact mass)Moderate (Nominal mass only)Highest (Sub-ppm mass accuracy)
Halogen Confirmation Low (Cl is NMR silent in standard 1D)High (Isotope patterns visible)Highest (Isotope + Connectivity)
False Positive Risk ModerateHighNear Zero

Step-by-Step Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Protocol 1: High-Resolution NMR Acquisition
  • Step 1: Sample Preparation. Dissolve 15 mg of 4-(Benzyloxy)-1-chloro-2-nitrobenzene in 0.6 mL of Chloroform-d (CDCl3).

    • Causality: The lack of exchangeable protons in this compound makes CDCl3 an ideal, cost-effective solvent that provides excellent solubility for halogenated nitroaromatics without overlapping with the target aromatic signals.

  • Step 2: Instrument Calibration. Tune and match the probe on a 400 MHz or higher spectrometer. Lock the magnetic field to the deuterium signal of CDCl3 (7.26 ppm).

  • Step 3: ¹H NMR Acquisition. Execute a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and accumulate 16 scans.

    • Causality: A 2-second D1 ensures complete longitudinal relaxation (T1) of the aromatic protons, allowing for accurate quantitative integration of the benzylic CH2 versus the aromatic CH protons.

  • Step 4: Data Processing. Apply a Fourier transform, phase correction, and baseline correction. Reference the residual CHCl3 peak to exactly 7.26 ppm.

Protocol 2: ESI-HRMS Acquisition
  • Step 1: Sample Dilution. Dilute the stock solution to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid and 10 µM Sodium Acetate.

    • Causality: Benzyl ethers often exhibit poor protonation efficiency in ESI+ due to the weak basicity of the ether oxygen. Adding trace sodium acetate forces the formation of highly stable [M+Na]+ adducts [3].

  • Step 2: Ion Source Optimization. Operate in ESI positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Step 3: MS1 Acquisition. Acquire full-scan data (m/z 100–1000) on an Orbitrap or Q-TOF mass spectrometer at a mass resolution of ≥70,000.

  • Step 4: MS/MS (CID) Acquisition. Isolate the [M+Na]+ precursor ion (m/z 286.02) and apply a Collision Energy (CE) of 20–30 eV.

    • Causality: This specific energy regime induces the characteristic homolytic/heterolytic cleavage of the benzyl ether, yielding the diagnostic tropylium ion (m/z 91.05) [2].

Data Presentation & Mechanistic Interpretation

NMR Structural Mapping

The ¹H NMR spectrum of 4-(Benzyloxy)-1-chloro-2-nitrobenzene is dictated by the electronic effects of its substituents. The strong electron-withdrawing nature of the nitro group—via both resonance and inductive effects—severely deshields the adjacent protons [4].

Table 2: ¹H NMR Spectral Assignments (400 MHz, CDCl3)

Position Chemical Shift (ppm) Multiplicity Coupling Constant (J in Hz) Integration Assignment / Causality
H-3 7.76 Doublet (d) 2.8 1H Deshielded by ortho-NO2; meta-coupled to H-5.
H-6 7.39 Doublet (d) 8.9 1H Ortho-coupled to H-5.
H-5 7.21 Doublet of doublets (dd) 8.9, 2.8 1H Shielded by ortho-alkoxy group; coupled to H-6 and H-3.
Ph 7.35 - 7.45 Multiplet (m) - 5H Benzyl aromatic protons.

| CH2 | 5.10 | Singlet (s) | - | 2H | Benzylic methylene, deshielded by adjacent oxygen. |

HRMS & Isotopic Self-Validation

While NMR confirms the connectivity, HRMS validates the elemental formula (C13H10ClNO3). The presence of the chlorine atom acts as a built-in self-validating system: natural chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. Observing this exact isotopic signature in the MS1 spectrum definitively proves the halogen's presence without requiring specialized halogen NMR probes.

Table 3: ESI-HRMS Data and Fragmentation Profile

Ion Species Theoretical m/z Experimental m/z Mass Error (ppm) Relative Abundance Diagnostic Value
[M+Na]+ (³⁵Cl) 286.0247 286.0249 +0.7 100% Confirms exact mass & formula.
[M+Na]+ (³⁷Cl) 288.0217 288.0218 +0.3 ~32% Validates presence of 1x Chlorine atom.
[M+H]+ (³⁵Cl) 264.0427 264.0425 -0.7 15% Secondary confirmation of mass.

| Fragment | 91.0548 | 91.0545 | -3.3 | 85% | Tropylium ion (C7H7+); confirms benzyl ether [2]. |

Conclusion

For researchers and drug development professionals, relying on a single analytical technique for complex intermediates like 4-(Benzyloxy)-1-chloro-2-nitrobenzene introduces unacceptable risk. As demonstrated, standalone NMR lacks direct confirmation of the exact mass and halogen identity, while standalone MS cannot differentiate regioisomers. The Orthogonal Structural Validation (OSV) approach merges the spatial resolution of J-coupling with the sub-ppm accuracy of HRMS, creating a self-validating, foolproof methodology for structural confirmation.

References

  • Liu, P., et al. "Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers." Journal of the American Society for Mass Spectrometry. 2010. URL:[Link]

  • "Consecutive loss of two benzyl radicals from the[M + Na]+ adduct ions of pyrogallol tribenzyl ether and its derivatives." European Journal of Mass Spectrometry. 2018. URL:[Link]

  • Osakai, T., et al. "Proton NMR Study on Selective Hydration of Anions in Nitrobenzene." The Journal of Physical Chemistry B. 2000. URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Benzyloxy)-1-chloro-2-nitrobenzene

Disclaimer: This guide is based on established best practices for the disposal of hazardous halogenated nitroaromatic compounds. A specific, official Safety Data Sheet (SDS) for 4-(Benzyloxy)-1-chloro-2-nitrobenzene (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide is based on established best practices for the disposal of hazardous halogenated nitroaromatic compounds. A specific, official Safety Data Sheet (SDS) for 4-(Benzyloxy)-1-chloro-2-nitrobenzene (CAS No. 50508-54-8) was not available at the time of writing. Therefore, the hazard profile and subsequent disposal procedures are inferred from structurally similar chemicals. All laboratory personnel are required to consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with local, state, and federal regulations.

Introduction: Understanding the Inherent Risks

4-(Benzyloxy)-1-chloro-2-nitrobenzene belongs to the chemical class of halogenated nitroaromatic compounds. This classification immediately signals a need for meticulous handling and disposal protocols. The molecule's structure combines three key features that contribute to its presumed hazardous profile:

  • Aromatic Nitro Group (-NO₂): Nitroaromatic compounds are well-documented for their toxicity and potential for mutagenic or carcinogenic effects.

  • Chlorinated Benzene Ring (-Cl): The presence of a halogen (chlorine) increases the compound's environmental persistence and designates it as a "halogenated" waste, which has specific disposal requirements.[1][2]

  • Complex Organic Structure: As with many complex synthetic intermediates, its full toxicological and ecological impact has not been thoroughly investigated, necessitating a highly cautious approach.

Section 1: Inferred Hazard Profile and Regulatory Framework

Given the absence of a specific SDS, we must extrapolate from related, well-characterized compounds. This approach is fundamental to laboratory safety—treating a chemical of unknown toxicity with the same level of caution as its most hazardous structural relatives.

Comparative Hazard Analysis

The Globally Harmonized System (GHS) classifications for compounds like 1-chloro-2-nitrobenzene provide a clear rationale for treating 4-(Benzyloxy)-1-chloro-2-nitrobenzene as a significant hazard.

CompoundCAS NumberKey GHS Hazard Statements
1-Chloro-2-nitrobenzene 88-73-3Toxic if swallowed or in contact with skin (H301 + H311); Suspected of causing cancer (H351); Toxic to aquatic life with long lasting effects (H411).[3]
1-Chloro-4-nitrobenzene 100-00-5Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[1]
General Halogenated Nitroaromatics N/AOften exhibit acute oral, dermal, and inhalation toxicity; potential for organ damage upon repeated exposure; and are frequently toxic to aquatic organisms.[4][5][6]

These data strongly suggest that 4-(Benzyloxy)-1-chloro-2-nitrobenzene should be managed as a substance that is acutely toxic, a suspected carcinogen, and an environmental hazard.

The "Cradle-to-Grave" Mandate

In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] This act establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[8] Improper disposal is a serious regulatory violation and a significant safety and environmental risk.

Section 2: Standard Operating Procedure for Disposal

The following step-by-step protocol is designed to ensure safe, compliant disposal. The central principle is waste stream segregation —never mix halogenated waste with non-halogenated or other waste types.[1][2]

Step 1: Waste Identification and Classification

Immediately upon generation, any waste containing 4-(Benzyloxy)-1-chloro-2-nitrobenzene (e.g., unreacted material, contaminated solvents, spill cleanup debris) must be classified as Hazardous Waste . Specifically, it falls into the category of Halogenated Organic Waste .[1][2]

  • Rationale: Mixing halogenated compounds with non-halogenated solvents complicates the final disposal method (typically high-temperature incineration) and can lead to regulatory non-compliance.[1][9]

Step 2: Container Selection and Management
  • Choose a Compatible Container: Use only a designated, chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[1][10] The container must be in good condition with no leaks or cracks.

  • Keep Containers Closed: The waste container must remain tightly sealed at all times except when waste is actively being added.[2][10] Do not leave a funnel in the opening, as this violates EPA regulations.[10]

  • Avoid Overfilling: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[9]

Step 3: Meticulous Labeling

Proper labeling is a critical, non-negotiable step. The moment the first drop of waste enters the container, it must be labeled.[2]

Your institution's EHS department will provide official hazardous waste tags.[7] The label must include:

  • The words "Hazardous Waste" .[7][10]

  • Full Chemical Name(s): List "4-(Benzyloxy)-1-chloro-2-nitrobenzene" and any other components in the waste mixture by their full names. Do not use abbreviations or chemical formulas.[7][10]

  • Approximate Percentages/Quantities of each component.[10]

  • Hazard Pictograms: Check the appropriate GHS pictograms (e.g., skull and crossbones for acute toxicity, health hazard, environmental hazard).[7]

  • Generator Information: Your name, Principal Investigator (PI), department, and room number.[7]

Step 4: Safe Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the lab personnel creating the waste.[10]

  • Location: Store the container in a well-ventilated area, such as a chemical fume hood or a designated, ventilated cabinet.[1]

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong bases or reducing agents.[3] Secondary containment (placing the waste bottle inside a larger, chemically resistant tub) is a best practice.

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the container is 90% full or the waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.[1][7][10]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste contractor for transport and final disposal. The standard and required method for this type of waste is high-temperature incineration in a specialized facility equipped with emission control systems to neutralize harmful gases.[1][11]

Section 3: Emergency Spill Procedures

In the event of a spill, prioritize personnel safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don PPE: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side-shields, and heavy-duty chemical-resistant gloves.[3][12] If there is a risk of dust or aerosol inhalation, a suitable respirator is required.[12]

  • Contain and Absorb: For small spills, absorb the material with an inert absorbent like diatomite or universal binders.[12] Do NOT use combustible materials like sawdust.[6]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3] Label it as "Spill Debris containing 4-(Benzyloxy)-1-chloro-2-nitrobenzene" and dispose of it following the procedures outlined in Section 2.

  • Decontaminate: Clean the spill area thoroughly.

For large spills, evacuate the area immediately and contact your institution's emergency response and EHS department.[2]

Section 4: Visualized Disposal Workflow

The following diagram outlines the critical decision and action pathway for the compliant disposal of 4-(Benzyloxy)-1-chloro-2-nitrobenzene.

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Institutional & Final Disposal A Waste Generation (e.g., reaction quench, purification) B Identify as 'Halogenated Organic Waste' A->B C Select Compatible Container (HDPE or Glass) B->C Isolate Stream D Affix & Complete Hazardous Waste Label (BEFORE adding waste) C->D E Accumulate in Satellite Area (Fume Hood / Ventilated Cabinet) D->E F Container is 90% Full OR Project is Complete E->F Continuous Process G Contact Institutional EHS (Submit Waste Pickup Form) F->G H EHS Arranges Pickup by Licensed Waste Contractor G->H I High-Temperature Incineration (Compliant TSDF) H->I J Cradle-to-Grave Cycle Complete I->J

Caption: Disposal workflow for 4-(Benzyloxy)-1-chloro-2-nitrobenzene.

References

  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Environmental Health and Safety, University of Tennessee. (n.d.). How to Dispose of Chemical Waste.
  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • ChemScene. (2025). Safety Data Sheet: 4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-chloro-2-nitrobenzene.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Chloro-2-nitrobenzene.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Thermo Fisher Scientific. (2008, June 23). Safety Data Sheet: Benzene, 2-chloro-1-methyl-4-nitro-.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Aaron Chemistry. (2025). Safety Data Sheet: 1-(benzyloxy)-2-methoxy-4-methylbenzene.
  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - ortho chloro nitro benzene (oncb).
  • MDPI. (2024, November 13). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Community-Based Soil and Water Advisory Board (CSWAB). (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • Vibrant Pharma Inc. (n.d.). 1-(Benzyloxy)-2-chloro-4-nitrobenzene; 4-Benzyloxy-3-chloronitrobenzene.
  • International Labour Organization & World Health Organization. (2021). ICSC 0028 - 1-CHLORO-2-NITROBENZENE.
  • U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Hazardous Waste Experts. (2015, January 2). The Four RCRA Listed Wastes: the F-, K-, P-, and U-List.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

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